Fagaramide
Description
This compound has been reported in Asarum sagittarioides, Zanthoxylum gilletii, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
CAS No. |
60045-88-7 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide |
InChI |
InChI=1S/C14H17NO3/c1-10(2)8-15-14(16)6-4-11-3-5-12-13(7-11)18-9-17-12/h3-7,10H,8-9H2,1-2H3,(H,15,16)/b6-4+ |
InChI Key |
WKWYNAMJWDRHBP-GQCTYLIASA-N |
Isomeric SMILES |
CC(C)CNC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC(C)CNC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Appearance |
Solid powder |
Other CAS No. |
495-86-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
fagaramide fagaramide, (E)-isomer piperonyl-4-aacrylylisobutylamide |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Natural Sources, Distribution, and Analysis of Fagaramide
Introduction
This compound, also known as N-Isobutyl-3,4-methylenedioxy-trans-cinnamamide, is a naturally occurring alkamide that has garnered significant interest within the scientific community. This compound belongs to the broader class of hydroxycinnamic acid amides (HCAAs), which are synthesized by plants as secondary metabolites, often in response to environmental stressors. This compound and its analogues have been investigated for a range of biological activities, including antimicrobial, cytotoxic, anti-sickling, and local anesthetic properties, making them promising candidates for drug discovery and development.[1][2] This guide provides a comprehensive overview of the natural sources of this compound, its distribution within the plant kingdom, detailed protocols for its extraction and analysis, and an exploration of its proposed biosynthetic and biological signaling pathways.
Natural Sources and Distribution of this compound
This compound is predominantly found within the Rutaceae family, particularly in the genus Zanthoxylum (syn. Fagara).[3][4] However, its presence has also been noted in other plant families, indicating a broader, though less concentrated, distribution. The compound is typically isolated from the bark (stem and root) and fruits of these plants.[5][6]
A summary of plant species reported to contain this compound is presented in Table 1.
Table 1: Natural Sources and Distribution of this compound
| Family | Genus | Species | Plant Part(s) | Reference(s) |
|---|---|---|---|---|
| Rutaceae | Zanthoxylum | Zanthoxylum zanthoxyloides | Stem Bark, Root Bark, Fruits | [4][5][7][8] |
| Zanthoxylum leprieurii | Stem Bark | [9] | ||
| Zanthoxylum schinifolium | Not Specified | [4] | ||
| Zanthoxylum chalybeum | Stem Bark, Leaves, Root Bark | [1][7] | ||
| Zanthoxylum parachanthum | Stem Bark | [1] | ||
| Zanthoxylum gilletii | Not Specified | [3] | ||
| Zanthoxylum rubescens | Root, Stem Bark, Fruit | [3] | ||
| Zanthoxylum lemairie | Root, Stem Bark, Fruit | [3] | ||
| Zanthoxylum thomense | Root, Stem Bark, Fruit | [3] | ||
| Zanthoxylum nitidum | Stems | [6] | ||
| Apocynaceae | Alstonia | Alstonia boonei | Not Specified | [9] |
| Aristolochiaceae | Asarum | Asarum sagittarioides | Not Specified | |
Quantitative Analysis
Quantitative data on this compound concentration across different species and tissues is limited in the existing literature. Most studies focus on the isolation and identification of the compound for bioactivity screening rather than systematic quantification. However, extraction yields and analytical methods suggest that this compound is a significant constituent in the bark of many Zanthoxylum species.
One study reported a yield of 31.5 g (10.5%) of a crude methanolic extract from 300 g of powdered Fagara zanthoxyloides (syn. Zanthoxylum zanthoxyloides) root-bark, from which this compound was subsequently isolated. Validated HPLC methods have been developed for other alkamides and phenolic compounds, achieving limits of detection (LOD) and quantification (LOQ) in the ng/mL to µg/mL range, indicating that these techniques are sufficiently sensitive for the precise quantification of this compound in plant matrices.[10][11][12]
Table 2: Representative Data on Extraction Yields and Analytical Sensitivity
| Parameter | Value | Source Plant/Method | Reference |
|---|---|---|---|
| Crude Extract Yield | 10.5% (w/w) | Methanolic extract from F. zanthoxyloides root-bark | |
| HPLC-DAD LOD | 39.1 ng/mL | Validated method for similar phenolic compounds | [11] |
| HPLC-DAD LOQ | 156.3 ng/mL | Validated method for similar phenolic compounds | [11] |
| UHPLC-MS/MS Linearity | 1–800 µg/mL | Method for other Zanthoxylum alkamides |[10] |
Experimental Protocols
The isolation and quantification of this compound involve multi-step procedures including extraction, chromatographic separation, and analytical determination.
Protocol for Extraction and Isolation
This protocol describes a general procedure for the extraction and isolation of this compound from plant material, primarily stem or root bark.
-
Preparation of Plant Material:
-
Air-dry the collected plant material (e.g., Zanthoxylum zanthoxyloides stem bark) at room temperature until brittle.
-
Grind the dried material into a fine powder using a mortar and pestle or a mechanical grinder.[4]
-
-
Soxhlet Extraction (Method A):
-
Place 1 kg of the powdered bark into a large cellulose thimble.
-
Load the thimble into a Soxhlet extractor.
-
Extract the powder with n-hexane for approximately 72 hours.[4]
-
Concentrate the resulting hexane extract in vacuo using a rotary evaporator at 40°C to yield the crude extract.
-
-
Maceration (Method B):
-
Macerate the powdered plant material in a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1 v/v) at room temperature for 48-72 hours with occasional stirring.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.[1]
-
-
Column Chromatography for Isolation:
-
Dissolve 10 g of the crude hexane extract in a minimal volume of hexane and adsorb it onto 8-10 g of silica gel (60-120 mesh) to form a slurry.
-
Allow the solvent to evaporate completely.
-
Prepare a gravity column packed with silica gel in hexane.
-
Carefully load the dried slurry onto the top of the column.
-
Elute the column using a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 90:10, 85:15, 80:20 n-hexane:ethyl acetate).[5]
-
Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualization under UV light or by charring with concentrated sulfuric acid.
-
Combine fractions with similar TLC profiles (Rf value for this compound is approximately 0.61).[5]
-
Recrystallize the combined fractions from ethyl acetate to yield pure this compound as white crystals.
-
-
Structural Elucidation:
-
Confirm the identity and purity of the isolated compound using standard spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).[4]
-
Protocol for Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method for the quantification of this compound in a crude plant extract, based on validated methods for similar phenolic compounds.[13][14][15]
-
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program: Start with 90% A / 10% B, linearly increase to 100% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (approximately 320 nm).
-
Injection Volume: 20 µL.
-
-
Preparation of Standards and Samples:
-
Standard Stock Solution: Accurately weigh 1 mg of pure isolated this compound and dissolve it in 10 mL of HPLC-grade methanol to prepare a 100 µg/mL stock solution.
-
Calibration Curve: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh 100 mg of the crude plant extract, dissolve it in 10 mL of methanol, and sonicate for 15 minutes. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Analysis and Quantification:
-
Inject the standard solutions in triplicate to construct a calibration curve by plotting peak area against concentration. Determine the linearity (R² value).
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
-
Method Validation (as per ICH guidelines):
-
Validate the method for linearity, precision (intra-day and inter-day), accuracy (spike recovery), limit of detection (LOD), and limit of quantification (LOQ) to ensure reliability.[15]
-
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the isolation and analysis of this compound from a plant source.
Caption: Workflow for this compound Isolation and Analysis.
Proposed Biosynthetic Pathway
This compound is biosynthesized via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine, and incorporates an amine moiety derived from L-valine.
Caption: Proposed Biosynthetic Pathway of this compound.
Signaling Pathway: this compound-Induced Apoptosis
The cytotoxic activity of this compound against cancer cells is likely mediated through the induction of apoptosis, a form of programmed cell death.[1][8] The intrinsic (mitochondrial) pathway is a common mechanism for natural product-induced apoptosis.[16]
Caption: Proposed Mechanism: this compound-Induced Apoptosis.
References
- 1. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia [frontiersin.org]
- 3. journals.athmsi.org [journals.athmsi.org]
- 4. file.sdiarticle3.com [file.sdiarticle3.com]
- 5. researchgate.net [researchgate.net]
- 6. Alkamides in Zanthoxylum Species: Phytochemical Profiles and Local Anesthetic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zanthoxylum Species: A Comprehensive Review of Traditional Uses, Phytochemistry, Pharmacological and Nutraceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. HPLC-PDA Method for Quantification of Bioactive Compounds in Crude Extract and Fractions of Aucklandia costus Falc. and Cytotoxicity Studies against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phcogres.com [phcogres.com]
- 15. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies [mdpi.com]
- 16. mdpi.com [mdpi.com]
Zanthoxylum species containing Fagaramide
An In-depth Technical Guide to Fagaramide-Containing Zanthoxylum Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Zanthoxylum (Family: Rutaceae), comprising over 250 species of deciduous and evergreen trees and shrubs, is a rich source of bioactive secondary metabolites.[1] These plants are globally distributed, with a significant presence in Asia, Africa, and the Americas, where they are integral to traditional medicine and culinary practices.[2][3] A key class of compounds isolated from Zanthoxylum are alkamides, which are known for a range of pharmacological effects, including analgesic, anti-inflammatory, and cytotoxic activities.[4]
This compound, specifically trans-fagaramide ((2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide), is a naturally occurring alkamide that has been identified in several Zanthoxylum species.[5][6] Its relatively simple structure and diverse biological activities, including cytotoxic, antimicrobial, and neuroprotective properties, have made it a compound of interest for phytochemical research and drug discovery.[2][7] This technical guide provides a comprehensive overview of the Zanthoxylum species known to contain this compound, quantitative data on its presence, detailed experimental protocols for its isolation and analysis, and an exploration of its known pharmacological activities and associated signaling pathways.
Zanthoxylum Species Containing this compound
This compound has been successfully isolated and identified from various parts of several Zanthoxylum species. The primary species reported in the literature are summarized in Table 1.
Table 1: Documented Zanthoxylum Species Containing this compound
| Species Name | Synonym(s) | Plant Part(s) Containing this compound | Reference(s) |
|---|---|---|---|
| Zanthoxylum zanthoxyloides | Fagara zanthoxyloides Lam. | Stem Bark, Root Bark, Fruits | [3][8][9][10] |
| Zanthoxylum leprieurii | Fagara leprieurii | Stem Bark | [4] |
| Zanthoxylum chalybeum | N/A | Stem Bark | [7] |
| Zanthoxylum gilletii | N/A | Not specified | [11] |
| Fagara heitzii | (Likely a synonym for a Zanthoxylum species) | Not specified |[4] |
Quantitative Data
Precise quantitative data on the concentration of pure this compound (e.g., in mg/g) in raw plant material is not extensively reported in the available literature. However, the yields of crude extracts, from which this compound is subsequently isolated, provide an indirect measure of its abundance. This data is crucial for assessing the viability of a particular species or plant part as a source for large-scale extraction.
Table 2: Extraction Yields from this compound-Containing Zanthoxylum Species
| Species Name | Plant Part | Extraction Solvent(s) | Extraction Method | Crude Extract Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| Zanthoxylum zanthoxyloides | Root Bark | Methanol (after ether defatting) | Soaking | 10.5% | [12] |
| Zanthoxylum zanthoxyloides | Stem Bark | 70% Ethanol | Cold Maceration | 10.77% | [13] |
| Zanthoxylum chalybeum | Stem Bark | Methanol/Dichloromethane (1:1) | Not specified | Not specified | [7] |
| Zanthoxylum leprieurii | Stem Bark | Chloroform/Methanol (1:1) | Not specified | Not specified |[4] |
Experimental Protocols
The isolation and quantification of this compound involve multi-step procedures requiring careful selection of solvents and chromatographic techniques.
Extraction and Isolation
A common workflow for the extraction and isolation of this compound from Zanthoxylum plant material is detailed below. This protocol is a composite based on methodologies reported for Zanthoxylum zanthoxyloides and Zanthoxylum chalybeum.[7][8][10]
Protocol 4.1.1: General Extraction and Isolation of this compound
-
Material Preparation: The selected plant material (e.g., stem bark) is air-dried to a constant weight and pulverized into a fine powder to maximize the surface area for solvent extraction.[10]
-
Extraction:
-
1 kg of the powdered plant material is subjected to exhaustive extraction using a Soxhlet apparatus with a non-polar solvent such as hexane for 72 hours. This initial step defats the material and extracts non-polar compounds, including this compound.[8]
-
Alternatively, maceration or extraction with a mixture of solvents like Methanol/Dichloromethane (1:1) can be employed.[7]
-
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield a viscous residue.[5]
-
Chromatographic Fractionation:
-
The crude extract (e.g., 10 g) is adsorbed onto silica gel (e.g., 8 g).[5]
-
The slurry is then applied to a silica gel gravity column.
-
The column is eluted with a solvent gradient of increasing polarity, typically starting with 100% hexane and gradually introducing ethyl acetate (e.g., 90:10, 85:15, 80:20 v/v).[5][8]
-
-
Fraction Analysis and Purification:
-
Fractions are collected in vials and monitored by Thin Layer Chromatography (TLC).[5]
-
Fractions exhibiting similar TLC profiles (based on Rƒ values and visualization under UV light or with a charring agent) are pooled.
-
The pooled fractions containing the target compound are further purified by recrystallization from a suitable solvent (e.g., ethyl acetate) or by using more advanced chromatographic techniques like preparative HPLC to yield pure this compound crystals.[5][8]
-
Characterization and Quantification
Once isolated, the structure of this compound is confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, 2D-NMR), and Mass Spectrometry (MS).[8] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice.
Protocol 4.2.1: Exemplar HPLC Method for Quantification
This protocol is based on general methods for quantifying phenolic and alkaloid compounds in plant extracts.[14][15][16]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile or methanol).
-
Gradient Program (Example): Start with 95% A / 5% B, ramp to 100% B over 25 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning a pure this compound standard for its λmax (typically in the 254-320 nm range for cinnamamides).
-
Quantification: A calibration curve is generated using a series of known concentrations of a pure this compound standard. The concentration in the extract is determined by comparing its peak area to the calibration curve.
Protocol 4.2.2: Exemplar GC-MS Method for Analysis
This protocol is based on general methods for the analysis of volatile and semi-volatile compounds in plant extracts.[13][17][18][19]
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (5%-phenyl-methylpolysiloxane) (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program (Example): Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 10 minutes.
-
Injector Temperature: 250°C.
-
MS Parameters: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 40-550.
-
Identification: this compound is identified by comparing its retention time and mass spectrum with that of a pure standard or by matching its mass spectrum with library data (e.g., NIST).
Pharmacological Activities and Signaling Pathways
This compound exhibits a range of biological activities, primarily cytotoxicity against cancer cells and neuroprotective effects. The precise molecular mechanisms are still under investigation, but current evidence points towards the modulation of key cellular signaling pathways involved in cell death, survival, and stress response.
Cytotoxic Activity
This compound and its derivatives have demonstrated moderate cytotoxicity against various cancer cell lines, particularly leukemia cells (CCRF-CEM and multidrug-resistant CEM/ADR5000).[7] The mechanism is suggested to involve the induction of apoptosis or programmed cell death.[7] Many cytotoxic natural products function by initiating the intrinsic apoptotic pathway, which is triggered by cellular stress and leads to the activation of a cascade of caspase enzymes.
References
- 1. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journalsarjnp.com [journalsarjnp.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. file.sdiarticle3.com [file.sdiarticle3.com]
- 11. This compound | C14H17NO3 | CID 5281772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Acute toxicity effects of the methanolic extract of Fagara zanthoxyloides (Lam.) root-bark - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phytojournal.com [phytojournal.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.) [mdpi.com]
- 17. phcogj.com [phcogj.com]
- 18. GC-MS analysis, anti-inflammatory and anti-proliferative properties of the aerial parts of three Mesembryanthemum spp - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rjptonline.org [rjptonline.org]
The Biosynthesis of Fagaramide in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fagaramide is a bioactive alkamide found predominantly in plants of the genus Zanthoxylum (Rutaceae family). This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge of plant secondary metabolism. The pathway is elucidated as a convergence of the phenylpropanoid pathway, yielding a piperonylic acid derivative, and the amino acid metabolism pathway, which provides the isobutylamine moiety. The final condensation of these two precursors is catalyzed by an N-acyltransferase. This document details the proposed enzymatic steps, precursor molecules, and intermediate compounds. While quantitative data for the entire pathway remains limited, this guide presents a robust theoretical framework to direct future research and drug development efforts. Experimental protocols for the elucidation of this pathway are also provided.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is not fully elucidated in a single plant species. However, based on the chemical structure of this compound, (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide, and established knowledge of plant secondary metabolic pathways, a comprehensive pathway can be proposed. The synthesis involves two primary branches that converge in a final condensation step.
Branch 1: Biosynthesis of the Piperonylic Acid Moiety via the Phenylpropanoid Pathway
The aromatic core of this compound, piperonylic acid, is derived from the ubiquitous phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.
-
Step 1: Deamination of L-Phenylalanine. The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.
-
Step 2: Hydroxylation of Cinnamic Acid. trans-Cinnamic acid is then hydroxylated at the para-position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to yield p-coumaric acid.
-
Step 3: Activation of p-Coumaric Acid. The carboxyl group of p-coumaric acid is activated by 4-Coumarate:CoA Ligase (4CL) to form p-coumaroyl-CoA, a central intermediate in phenylpropanoid metabolism.
-
Step 4: Hydroxylation and Methylation. p-Coumaroyl-CoA undergoes a series of hydroxylation and methylation reactions to form feruloyl-CoA. This involves C3'H (p-coumaroyl shikimate 3'-hydroxylase) and CCoAOMT (caffeoyl-CoA O-methyltransferase) .
-
Step 5: Formation of the Methylenedioxy Bridge. A key step in the formation of the piperonyl group is the creation of a methylenedioxy bridge from an ortho-hydroxymethoxy-phenyl group. In other plant species, this reaction is catalyzed by a specific class of cytochrome P450 enzymes. It is proposed that a CYP719 family enzyme catalyzes the formation of the methylenedioxy bridge from a feruloyl-CoA derivative to yield a piperonyl-CoA precursor[1][2].
-
Step 6: Chain Shortening. The three-carbon side chain of the piperonyl-CoA precursor is likely shortened by one carbon to yield piperonyl-CoA. The exact mechanism for this in this compound biosynthesis is yet to be determined but could involve a β-oxidation-like pathway.
Branch 2: Biosynthesis of the Isobutylamine Moiety
The isobutylamine portion of this compound is derived from the branched-chain amino acid L-valine.
-
Step 1: Decarboxylation of L-Valine. L-valine is decarboxylated by the enzyme Valine Decarboxylase to produce isobutylamine[3].
Final Step: Condensation
-
Step 2: Amide Bond Formation. The final step in the biosynthesis of this compound is the condensation of piperonyl-CoA and isobutylamine. This reaction is catalyzed by an N-acyltransferase , likely belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases, which are known to be involved in the synthesis of various plant amides[4][5][6].
Quantitative Data
Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics, substrate concentrations, and product yields for the complete this compound biosynthetic pathway in any plant species. Future research should focus on characterizing the key enzymes to obtain this crucial data for metabolic engineering and synthetic biology applications.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. The following are detailed methodologies for key experiments.
Identification and Characterization of Pathway Genes and Enzymes
Protocol 1: Transcriptome Analysis to Identify Candidate Genes
-
Plant Material: Collect tissues from a Zanthoxylum species known to produce this compound (e.g., roots, stems, leaves).
-
RNA Extraction: Extract total RNA from the collected tissues using a suitable plant RNA extraction kit.
-
Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-seq).
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo if a reference genome is unavailable.
-
Annotate the transcripts by sequence homology searches against public databases (e.g., NCBI, UniProt).
-
Identify candidate genes encoding PAL, C4H, 4CL, C3'H, CCoAOMT, cytochrome P450s (especially from the CYP719 family), valine decarboxylase, and BAHD acyltransferases based on sequence similarity.
-
Perform differential gene expression analysis between tissues with high and low this compound content to prioritize candidate genes.
-
Protocol 2: Heterologous Expression and Enzyme Assays
-
Gene Cloning: Clone the full-length coding sequences of candidate genes into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).
-
Heterologous Expression: Transform the expression constructs into a suitable host (E. coli or Saccharomyces cerevisiae) and induce protein expression.
-
Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays:
-
Spectrophotometric Assays (for PAL, C4H, 4CL):
-
PAL: Monitor the formation of trans-cinnamic acid from L-phenylalanine by measuring the increase in absorbance at 290 nm.
-
C4H: A coupled assay with 4CL can be used. Monitor the consumption of NADPH at 340 nm.
-
4CL: Monitor the formation of the CoA thioester by measuring the increase in absorbance at a specific wavelength (e.g., 333 nm for p-coumaroyl-CoA).
-
-
LC-MS Based Assays (for Cytochrome P450, Valine Decarboxylase, and N-acyltransferase):
-
Cytochrome P450 (Methylenedioxy Bridge Formation): Incubate the purified enzyme with the proposed substrate (e.g., a feruloyl-CoA derivative) and NADPH. Analyze the reaction products by LC-MS to detect the formation of the piperonyl group.
-
Valine Decarboxylase: Incubate the purified enzyme with L-valine. Detect the formation of isobutylamine by derivatization followed by GC-MS or by direct analysis using LC-MS.
-
N-acyltransferase: Incubate the purified enzyme with piperonyl-CoA and isobutylamine. Analyze the reaction mixture by LC-MS to detect the formation of this compound.
-
-
In Vivo Pathway Elucidation
Protocol 3: Isotopic Labeling Studies
-
Precursor Feeding: Administer stable isotope-labeled precursors (e.g., ¹³C-phenylalanine, ¹³C-valine) to Zanthoxylum cell cultures or whole plants.
-
Metabolite Extraction: After an incubation period, harvest the plant material and perform a metabolite extraction.
-
LC-MS Analysis: Analyze the extracts using high-resolution LC-MS to trace the incorporation of the isotopic labels into this compound and its proposed intermediates. This will provide direct evidence for the precursor-product relationships in the pathway.
Mandatory Visualizations
Proposed Biosynthesis Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Gene Identification
Caption: Workflow for identifying this compound biosynthesis genes.
Conclusion and Future Perspectives
This technical guide outlines the current understanding and a robustly proposed pathway for the biosynthesis of this compound in plants. While the general framework is well-supported by established principles of plant secondary metabolism, significant research is required to fully elucidate the specific enzymes and regulatory mechanisms in Zanthoxylum species. The identification and characterization of the proposed cytochrome P450 for methylenedioxy bridge formation, the valine decarboxylase, and the final N-acyltransferase are critical next steps. The experimental protocols provided herein offer a roadmap for researchers to unravel these details. A comprehensive understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant biochemistry but also open avenues for the biotechnological production of this and related bioactive alkamides for pharmaceutical and other applications.
References
- 1. Characterization of two methylenedioxy bridge-forming cytochrome P450-dependent enzymes of alkaloid formation in the Mexican prickly poppy Argemone mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UPLC-MS/MS Profile Combined With RNA-Seq Reveals the Amino Acid Metabolism in Zanthoxylum bungeanum Leaves Under Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Family characteristics, phylogenetic reconstruction, and potential applications of the plant BAHD acyltransferase family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structural and Biochemical Insights Into Two BAHD Acyltransferases (AtSHT and AtSDT) Involved in Phenolamide Biosynthesis [frontiersin.org]
An In-depth Technical Guide to the Chemical Structure and Properties of Fagaramide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Fagaramide. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this natural compound.
Chemical Structure and Identifiers
This compound, a naturally occurring alkamide, is predominantly found in various species of the Zanthoxylum genus.[1] Its structure consists of a cinnamamide core with a methylenedioxy group on the phenyl ring and an isobutyl group attached to the amide nitrogen.[2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide | [2] |
| CAS Number | 495-86-3 (trans isomer) | [3] |
| Molecular Formula | C₁₄H₁₇NO₃ | [2] |
| SMILES | CC(C)CNC(=O)/C=C/C1=CC2=C(C=C1)OCO2 | [2] |
| InChI | InChI=1S/C14H17NO3/c1-10(2)8-15-14(16)6-4-11-3-5-12-13(7-11)18-9-17-12/h3-7,10H,8-9H2,1-2H3,(H,15,16)/b6-4+ | [2] |
| InChIKey | WKWYNAMJWDRHBP-GQCTYLIASA-N | [2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its pharmacokinetic and pharmacodynamic behavior. A summary of these properties is presented below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 247.29 g/mol | [2] |
| Melting Point | 113-115 °C | [1] |
| XLogP3 | 3.1 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Topological Polar Surface Area | 47.6 Ų | [2] |
| Heavy Atom Count | 18 | [2] |
Biological and Pharmacological Properties
This compound has been investigated for a range of biological activities, with notable cytotoxic and antimicrobial effects. These properties are attributed to its unique chemical structure.
Cytotoxic Activity
This compound has demonstrated moderate cytotoxic activity against various cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer agents. The mechanism of action is believed to involve the induction of apoptosis.[4]
Table 3: Cytotoxic Activity of this compound and its Derivatives
| Cell Line | Compound | IC₅₀ (µM) | Reference |
| CCRF-CEM (Leukemia) | This compound derivative | < 50 | [4] |
| CEM/ADR5000 (Multidrug-resistant Leukemia) | This compound derivative | < 50 | [4] |
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against both bacteria and fungi, validating its use in traditional medicine for treating various infections.[1][5]
Table 4: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | 125 | [3] |
| Staphylococcus aureus | 250 | [3] |
| Salmonella typhi | 250 | [3] |
| Escherichia coli | 250 | [3] |
Experimental Protocols
Extraction and Isolation of this compound from Zanthoxylum zanthoxyloides
The following protocol describes a typical procedure for the extraction and isolation of this compound from the stem bark of Zanthoxylum zanthoxyloides.
Protocol 1: Soxhlet Extraction and Column Chromatography Purification
-
Preparation of Plant Material: Air-dry the stem bark of Zanthoxylum zanthoxyloides and grind it into a fine powder using a mortar and pestle.[5]
-
Soxhlet Extraction:
-
Place 1 kg of the powdered stem bark into a thimble.
-
Load the thimble into a Soxhlet extractor.
-
Add hexane to a round-bottom flask and assemble the Soxhlet apparatus.
-
Heat the solvent and carry out the extraction for 72 hours.[5]
-
After extraction, evaporate the solvent to dryness using a rotary evaporator at 40°C to obtain the crude hexane extract.[5]
-
-
Column Chromatography:
-
Prepare a slurry of silica gel in hexane.
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude hexane extract in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.[5]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the fractions containing this compound and evaporate the solvent to yield the purified compound.
-
Caption: Workflow for the extraction and purification of this compound.
Potential Signaling Pathways
While the precise signaling pathways modulated by this compound are still under investigation, its cytotoxic activity suggests a potential interaction with apoptosis-regulating pathways. Many natural compounds with anticancer properties are known to induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: General representation of apoptosis signaling pathways.
Additionally, many natural compounds exert anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPK. While direct evidence for this compound is pending, its traditional use in treating inflammatory conditions suggests a potential role in modulating these pathways.
Caption: General anti-inflammatory signaling pathways potentially modulated by natural compounds.
Conclusion
This compound is a promising natural product with well-documented cytotoxic and antimicrobial properties. Its chemical structure and physicochemical characteristics make it an interesting candidate for further investigation in drug discovery and development. Future research should focus on elucidating its precise mechanisms of action, including the specific signaling pathways it modulates, to fully realize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C14H17NO3 | CID 5281772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.sdiarticle3.com [file.sdiarticle3.com]
An In-Depth Technical Guide to Fagaramide: From Chemical Identity to Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fagaramide, a naturally occurring alkamide predominantly found in plants of the Zanthoxylum genus, has garnered significant scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its precise chemical identity, a summary of its known biological effects with corresponding quantitative data, detailed experimental methodologies for assessing its activity, and an exploration of its modulation of key cellular signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Identity: IUPAC Name and Synonyms
This compound is chemically classified as a member of the cinnamamides and is a secondary carboxamide.[1]
Preferred IUPAC Name: (2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide[2]
Synonyms: A variety of synonyms for this compound are reported in chemical literature and databases. The most common of these include:
-
trans-Fagaramide[2]
-
N-Isobutyl-3,4-methylenedioxy-trans-cinnamamide[2]
-
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide[1]
-
Piperonyl-4-aacrylylisobutylamide[1]
-
N-Isobutyl-3,4-methylenedioxycinnamamide[1]
CAS Numbers:
Quantitative Biological Data
This compound has demonstrated a range of biological activities, most notably antimicrobial and cytotoxic effects. The following tables summarize the available quantitative data for these activities.
| Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC) | |
| Microorganism | MIC (μg/mL) |
| Pseudomonas aeruginosa | 125[3] |
| Staphylococcus aureus | 250[3] |
| Salmonella typhi | 250[3] |
| Escherichia coli | 250[3] |
| Table 2: Cytotoxic Activity of this compound (IC50) | |
| Cell Line | IC50 (µM) |
| CCRF-CEM (Leukemia) | < 50[4] |
| CEM/ADR5000 (Multidrug-resistant Leukemia) | < 50[4] |
Experimental Protocols
The following sections detail the methodologies employed in key experiments to determine the biological activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of this compound is commonly assessed using the broth microdilution method.
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: A series of twofold dilutions of the this compound stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in microtiter plates. The concentrations tested typically range from 1.25 to 20 µg/mL.[5]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 10^6 colony-forming units (CFU)/mL for bacteria).[5]
-
Incubation: The microtiter plates are incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).[5]
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.[5]
Cytotoxicity Assay (Resazurin Reduction Assay)
The cytotoxic effects of this compound on cancer cell lines are frequently evaluated using the resazurin reduction assay.
-
Cell Seeding: Cancer cells (e.g., CCRF-CEM) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
Resazurin Addition: A solution of resazurin is added to each well. Viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Fluorescence Measurement: After a further incubation period, the fluorescence is measured using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit cell growth by 50%, is calculated from the dose-response curve.[4]
Signaling Pathway Modulation
While the precise molecular mechanisms of this compound are still under active investigation, current research suggests its involvement in the modulation of key cellular signaling pathways, primarily related to apoptosis and inflammation.
Apoptosis Induction
This compound's cytotoxic activity is believed to be mediated, at least in part, through the induction of apoptosis. The intrinsic apoptosis pathway is a critical process in programmed cell death.
Anti-inflammatory Effects via NF-κB Pathway
Natural alkamides have been shown to possess anti-inflammatory properties, often through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While direct evidence for this compound is still emerging, a plausible mechanism involves the inhibition of IκB kinase (IKK), a key upstream regulator of NF-κB.
Conclusion and Future Directions
This compound stands out as a promising natural product with demonstrated antimicrobial and cytotoxic activities. This guide has provided a detailed overview of its chemical properties, biological effects, and the experimental approaches used for its evaluation. While the modulation of apoptosis and NF-κB signaling pathways are plausible mechanisms of action, further research is imperative to elucidate the precise molecular targets and interactions of this compound. Future studies should focus on target identification and validation, as well as preclinical in vivo efficacy and safety profiling, to fully assess the therapeutic potential of this intriguing natural compound.
References
- 1. This compound | C14H17NO3 | CID 5281772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.sdiarticle3.com [file.sdiarticle3.com]
Spectroscopic Profile of Fagaramide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Fagaramide, a naturally occurring alkamide found in various Zanthoxylum species. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data and methodologies to support further research and application.
Chemical Structure
This compound is chemically known as (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide. Its structure is characterized by a piperonyl group attached to an acrylamide moiety, which in turn is linked to an isobutyl group.
Molecular Formula: C₁₄H₁₇NO₃[1][2] Molecular Weight: 247.29 g/mol [1][2]
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for elucidating the detailed molecular structure of this compound. The data below is compiled from analyses performed in different deuterated solvents.
Table 1: ¹H-NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ) in Acetone (ppm) [3] | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity & Coupling Constant (J in Hz) [3] |
| H-2 | 6.71 | Data not available | s |
| H-5 | 6.91 | Data not available | d, J = 8.2 |
| H-6 | 6.93 | Data not available | dd, J = 8.2, 2.0 |
| H-7 | 6.30 | Data not available | d, J = 15.6 |
| H-8 | 7.35 | Data not available | d, J = 15.6 |
| H-1' | 3.32 | Data not available | m |
| H-2' | 1.87 | Data not available | m |
| H-3', H-4' (CH₃)₂ | 0.93 | Data not available | d, J = 7.2 |
| -OCH₂O- | 6.04 | Data not available | s |
| NH | 3.94 | Data not available | Signal not specified |
Note: The large coupling constant (J = 15.6 Hz) between H-7 and H-8 is consistent with a trans configuration of the olefinic bond[3].
Table 2: ¹³C-NMR Spectroscopic Data for this compound (in Acetone) [3]
| Carbon Assignment | Chemical Shift (δ) in Acetone (ppm) [3] |
| C-1 | 138.7 |
| C-2 | 120.5 |
| C-3 | 147.3 |
| C-4 | 148.1 |
| C-5 | 123.6 |
| C-6 | 129.5 |
| C-7 | Data not available |
| C-8 | Data not available |
| C-9 (C=O) | 166.14 |
| -OCH₂O- | 101.6 |
| C-1' | 46.5 |
| C-2' | Data not available |
| C-3' | 20.3 |
| C-4' | 21.3 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound. While detailed fragmentation patterns are not extensively published, the key identifier is the molecular ion peak.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Exact Mass | 247.12 g/mol |
| Molecular Weight | 247.29 g/mol [1][2] |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the this compound molecule. The vibrational frequencies correspond to specific bond types.
Table 4: Infrared (IR) Spectroscopic Data for this compound [4][5]
| Wavenumber (cm⁻¹) | Assignment (Functional Group) |
| ~3300 | N-H stretching (amide) |
| ~3010 | C-H stretching (aromatic) |
| ~2950 | C-H stretching (aliphatic) |
| ~1650 | C=O stretching (amide I) |
| ~1600 | C=C stretching (alkene) |
| ~1540 | N-H bending (amide II) |
| ~1250 | C-O-C stretching (ether) |
| ~1040 | C-O-C stretching (methylenedioxy) |
| ~930 | =C-H bending (trans-alkene) |
Experimental Protocols
The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above, based on standard laboratory practices and available information[5][6].
Sample Preparation
-
Isolation: this compound is typically isolated from the stem bark of Zanthoxylum species. The plant material is extracted using a solvent system such as dichloromethane/methanol (1:1)[4].
-
Purification: The crude extract is subjected to repeated column chromatography to isolate pure this compound crystals[4][7].
-
Purity Confirmation: The purity of the isolated compound is confirmed by Thin Layer Chromatography (TLC) and by ensuring a sharp melting point (113-115°C)[3]. For commercially sourced this compound, it is often used without further purification if a high purity (e.g., 99%) is certified[5].
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Acetone-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a 600 MHz instrument[8].
-
Data Acquisition:
-
¹H-NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
-
¹³C-NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to single peaks for each unique carbon.
-
2D-NMR: Techniques such as COSY, HSQC, and HMBC are employed to confirm proton-proton and proton-carbon correlations and to unambiguously assign all signals[4].
-
Mass Spectrometry Protocol
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) is used.
-
Data Acquisition: The sample is introduced into the ion source (e.g., electrospray ionization - ESI). The mass analyzer is scanned over a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and any fragment ions.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: A small amount of pure this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: An FT-IR spectrometer, such as a Perkin Elmer FT-IR BX, is used[5].
-
Data Acquisition: The spectrum is recorded over the mid-IR range (4000-400 cm⁻¹)[5]. A background spectrum of the KBr pellet or salt plate is taken first and automatically subtracted from the sample spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound from a natural source.
Caption: Experimental workflow for this compound isolation and characterization.
References
- 1. This compound | C14H17NO3 | CID 5281772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.sdiarticle3.com [file.sdiarticle3.com]
- 8. archipel.uqam.ca [archipel.uqam.ca]
Preliminary Investigations into the Bioactivity of Fagaramide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fagaramide, a naturally occurring alkamide predominantly isolated from plants of the Zanthoxylum genus, has garnered scientific interest for its potential therapeutic properties.[1] Preliminary research has focused on elucidating its bioactivity, primarily in the realms of antimicrobial and cytotoxic effects. This technical guide synthesizes the current, publicly available data from these initial studies, presenting quantitative findings, detailing experimental methodologies, and visualizing the research workflows. The information herein aims to provide a foundational resource for researchers and professionals involved in drug discovery and development, highlighting both the known attributes of this compound and the areas requiring further mechanistic investigation.
Introduction
This compound, chemically known as (2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide, is a compound that has been the subject of various phytochemical and pharmacological screenings.[1][2] Its presence in traditional medicinal plants has prompted scientific inquiry into its potential as a lead compound for novel therapeutic agents. The majority of early-stage research has centered on evaluating its efficacy against pathogenic microorganisms and cancer cell lines. While these studies provide valuable data on its biological effects, a comprehensive understanding of its molecular mechanism of action remains to be fully elucidated. This document serves to consolidate the existing preliminary data to inform future research directions.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data from antimicrobial and cytotoxic studies on this compound. These findings offer a comparative look at its potency against various biological targets.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Assay Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL) | Reference |
| Pseudomonas aeruginosa | Agar well diffusion | 125 | Not Reported | [3] |
| Staphylococcus aureus | Agar well diffusion | 250 | Not Reported | [3] |
| Salmonella typhi | Agar well diffusion | 250 | Not Reported | [3] |
| Escherichia coli | Agar well diffusion | 250 | Not Reported | [3] |
| Various bacteria and fungi | Broth dilution | 1.25 - 20 | Not Reported | [4] |
Table 2: Cytotoxic Activity of this compound and Its Derivatives
| Cell Line | Compound | Assay Type | IC50 (µM) | Reference |
| CCRF-CEM (Leukemia) | This compound (2) | Resazurin reduction | < 50 | [5] |
| CEM/ADR5000 (Multidrug-resistant Leukemia) | This compound (2) | Resazurin reduction | < 50 | [5] |
| Cardiomyoblast H9c2 | Aryl halogen-substituted this compound analog | Resazurin assay | > 50 | [6] |
| Breast adenocarcinoma MCF7 | Aryl halogen-substituted this compound analog | Resazurin assay | > 50 | [6] |
| Breast adenocarcinoma MCF7 | p-aminophenyl-β-monosubstituted trans-fagaramide | Resazurin assay | > 50 | [6] |
Experimental Protocols
The methodologies employed in the preliminary studies of this compound are crucial for the interpretation and replication of the reported findings. The following sections detail the key experimental protocols.
Isolation and Characterization of this compound
This compound is typically isolated from the stem bark of Zanthoxylum species.[4][7]
-
Extraction: The powdered plant material (e.g., stem bark) is subjected to Soxhlet extraction using a solvent such as hexane or a mixture of dichloromethane and methanol (1:1).[3][7]
-
Fractionation: The resulting crude extract is then fractionated using column chromatography with a step gradient of solvents, for instance, increasing polarity with hexane and ethyl acetate mixtures.[7]
-
Purification and Identification: Fractions are monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are combined and may be further purified, often resulting in white crystals.[4] The structure of the isolated compound is confirmed using spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR - 1H-NMR, 13C-NMR, 2D-NMR), and Mass Spectrometry (MS).[5][7]
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound has been assessed using standard microbiological techniques.
-
Agar Well Diffusion Method:
-
Bacterial cultures are standardized to a specific density (e.g., 10^6 cfu/mL).[4]
-
The microbial suspension is uniformly spread on the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria).
-
Wells are created in the agar, and a specific concentration of this compound is added to each well.
-
The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).[4]
-
The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[4]
-
-
Broth Dilution Method (for MIC determination):
-
A serial dilution of this compound is prepared in a sterile broth medium in test tubes, with concentrations typically ranging from 1.25 to 20 µg/mL.[4]
-
Each tube is inoculated with a standardized suspension of the test microorganism.
-
The tubes are incubated under appropriate conditions.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that shows no visible growth (turbidity) of the microorganism.[4]
-
Cytotoxicity Assays
The cytotoxic effects of this compound and its analogs have been evaluated against various cancer cell lines.
-
Resazurin Reduction Assay:
-
Cells (e.g., CCRF-CEM, CEM/ADR5000) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compound (this compound or its analogs) and incubated for a specified period.
-
A solution of resazurin is added to each well, and the plates are incubated further.
-
Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.
-
The fluorescence or absorbance is measured using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[5]
-
Visualized Workflows and Postulated Mechanisms
While detailed signaling pathways for this compound's action are not yet established, the following diagrams illustrate the general experimental workflow and a high-level, speculative mechanism for its antimicrobial activity based on general knowledge of similar compounds.[3]
Caption: General experimental workflow for the isolation, identification, and bioactivity screening of this compound.
Caption: Postulated high-level antimicrobial mechanism of action for this compound.
Conclusion and Future Directions
The preliminary studies on this compound reveal its potential as a bioactive compound with notable antimicrobial and cytotoxic properties. The quantitative data presented provide a baseline for its efficacy, and the detailed experimental protocols offer a framework for future research. However, the current body of literature lacks in-depth investigations into the specific molecular mechanisms of action.
Future research should prioritize:
-
Target Identification: Elucidating the specific cellular and molecular targets of this compound in both microbial and cancer cells.
-
Signaling Pathway Analysis: Investigating the signaling pathways modulated by this compound to understand its mode of action in inducing cytotoxicity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader range of this compound analogs to identify key structural features for enhanced potency and selectivity.[6]
-
In Vivo Studies: Progressing to in vivo models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
A more profound understanding of this compound's mechanism of action is imperative for its potential development as a therapeutic agent. The foundational work summarized in this guide serves as a critical stepping stone for these future investigations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H17NO3 | CID 5281772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.sdiarticle3.com [file.sdiarticle3.com]
- 5. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journalsarjnp.com [journalsarjnp.com]
A Technical Guide to the Biological Activities of Fagaramide
Executive Summary: Fagaramide, a naturally occurring alkamide primarily isolated from plants of the Zanthoxylum genus, has garnered significant scientific interest due to its diverse pharmacological properties.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antimicrobial, cytotoxic, anti-inflammatory, and neuroprotective effects. The document summarizes key quantitative data, details relevant experimental protocols, and illustrates critical biological pathways and workflows to support researchers, scientists, and drug development professionals in their understanding of this promising bioactive compound.
Introduction
This compound, with the IUPAC name (2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide, is a secondary carboxamide found in various plant species, notably within the Rutaceae family (Zanthoxylum).[1][2] Its relatively simple structure has made it a target for synthesis and analog development.[1] Emerging research has highlighted its potential as a therapeutic agent, demonstrating a range of biological activities that warrant further investigation for drug discovery and development. This guide consolidates the current scientific knowledge on this compound's bioactivity.
Antimicrobial and Antifungal Activity
This compound has demonstrated noteworthy activity against a spectrum of bacterial and fungal pathogens, supporting the traditional use of Zanthoxylum extracts in treating infections.[3][4]
Quantitative Data: Antimicrobial Activity
The efficacy of this compound has been quantified using Minimum Inhibitory Concentration (MIC), a standard measure of antimicrobial potency.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 125 | [3] |
| Staphylococcus aureus | Gram-positive Bacteria | 250 | [3] |
| Salmonella typhi | Gram-negative Bacteria | 250 | [3] |
| Escherichia coli | Gram-negative Bacteria | 250 | [3] |
Experimental Protocol: Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) Assay
The antimicrobial activity of this compound is typically determined using a broth microdilution method followed by subculturing to establish the minimum bactericidal concentration.[4][5]
-
Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Bacterial or fungal strains are cultured in an appropriate broth medium to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, serial dilutions of the this compound stock solution are made with the broth medium to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.[5] This can be assessed visually or with a viability indicator like resazurin.
-
MBC Determination: A small aliquot from the wells showing no visible growth is subcultured onto an agar plate. The plate is incubated for 24-48 hours. The MBC is the lowest concentration that results in no microbial growth on the agar, indicating cell death rather than just growth inhibition.[5]
Visualization: Antimicrobial Assay Workflow
Caption: A flowchart of the standard experimental protocol to determine antimicrobial potency.
Cytotoxic and Anticancer Activity
This compound and its derivatives have shown cytotoxic effects against various cancer cell lines, including those exhibiting multidrug resistance, highlighting its potential in oncology research.[6][7]
Quantitative Data: Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) values demonstrate the concentration of this compound required to inhibit 50% of cell proliferation.
| Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| CCRF-CEM | Drug-sensitive Leukemia | < 50 | [6] |
| CEM/ADR5000 | Multidrug-resistant Leukemia | < 50 | [6] |
Note: A derivative of this compound, 4-(isoprenyloxy)-3-methoxy-3,4-deoxymethylenedioxythis compound, also displayed moderate cytotoxicity in these cell lines.[6]
Experimental Protocol: Resazurin Reduction Cytotoxicity Assay
This assay measures cell viability by quantifying the metabolic reduction of non-fluorescent resazurin (blue) to the highly fluorescent resorufin (pink) by viable cells.[6][7]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
Resazurin Addition: A sterile resazurin solution is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Fluorescence Measurement: The fluorescence of resorufin is measured using a microplate reader with an appropriate excitation/emission wavelength pair (e.g., ~560 nm excitation, ~590 nm emission).
-
IC₅₀ Calculation: The fluorescence readings are converted to percentage viability relative to the vehicle control. The IC₅₀ value is then calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualization: Cytotoxicity Assay Workflow
Caption: A generalized workflow for determining the IC₅₀ value of a compound on cancer cells.
Anti-inflammatory Activity
While direct studies on isolated this compound are emerging, extracts of plants containing this compound, such as Fagara zanthoxyloides, show significant anti-inflammatory effects.[8] The mechanisms are believed to involve the modulation of key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB).[9][10]
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds against acute inflammation.[8][11]
-
Animal Acclimatization: Wistar rats or mice are acclimatized to laboratory conditions for at least one week.
-
Grouping: Animals are divided into several groups: a control group (vehicle), a standard drug group (e.g., Indomethacin or Diclofenac Sodium), and test groups receiving different doses of this compound.[11]
-
Compound Administration: The test compound, standard drug, or vehicle is administered orally or via intraperitoneal injection.
-
Inflammation Induction: After a set time (e.g., 30-60 minutes), acute inflammation is induced by a sub-plantar injection of a 1% carrageenan suspension into the right hind paw of each animal.
-
Edema Measurement: The paw volume is measured immediately before carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[11]
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group, allowing for the assessment of anti-inflammatory activity.
Visualization: Potential Anti-inflammatory Mechanism
This compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.[9][10]
Caption: A potential mechanism where this compound inhibits inflammation by blocking IKK activation.
Neuroprotective Effects
Phytochemicals are increasingly studied for their ability to protect against neuronal damage.[12] While specific research on this compound is in early stages, related compounds and natural products often exert neuroprotective effects by activating pro-survival signaling pathways, such as the PI3K/Akt pathway, and by reducing oxidative stress and neuroinflammation.[13][14][15]
Experimental Protocol: In Vitro Neuroprotection Assay
A common method to assess neuroprotective potential is to measure a compound's ability to prevent cell death in neuronal cell lines (e.g., PC12, SH-SY5Y) induced by a neurotoxin.
-
Cell Culture: Neuronal cells are cultured and differentiated as required. They are then seeded in multi-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 2-24 hours).
-
Toxin Induction: Neurotoxicity is induced by adding an agent such as hydrogen peroxide (H₂O₂) for oxidative stress, or MPP+ as a model for Parkinson's disease.[14]
-
Incubation: Cells are co-incubated with the compound and the toxin for 24-48 hours.
-
Viability Assessment: Cell viability is measured using an appropriate assay (e.g., MTT, Resazurin, or LDH release assay) to quantify the protective effect of this compound against the toxin-induced cell death.
-
Analysis: The results are expressed as a percentage of the viability of untreated control cells, and the EC₅₀ (half-maximal effective concentration) for the protective effect can be calculated.
Visualization: PI3K/Akt Pro-Survival Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and is a target for many neuroprotective compounds.[9][13]
Caption: A simplified diagram of the PI3K/Akt signaling cascade promoting cell survival.
Conclusion and Future Directions
This compound is a bioactive natural product with a compelling profile of antimicrobial and cytotoxic activities. Preliminary evidence also suggests potential roles in anti-inflammatory and neuroprotective processes. The data presented in this guide underscore the need for further research to fully elucidate its mechanisms of action, establish its in vivo efficacy and safety, and explore its structure-activity relationships. Future investigations should focus on identifying specific molecular targets, evaluating its therapeutic potential in animal models of disease, and synthesizing novel analogs with enhanced potency and selectivity. Such efforts will be crucial for translating the pharmacological promise of this compound into tangible therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H17NO3 | CID 5281772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.sdiarticle3.com [file.sdiarticle3.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Neuroprotection mediated by natural products and their chemical derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Fagaramide: A Technical Guide on its Discovery and Scientific Evolution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fagaramide, a naturally occurring alkamide, has garnered significant scientific interest due to its diverse biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, historical research, and key experimental methodologies related to this compound. It is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development, offering insights into its isolation, synthesis, and putative mechanisms of action.
Introduction and Historical Context
This compound, chemically known as (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide, is a secondary metabolite predominantly found in plants of the Zanthoxylum genus (Family: Rutaceae). The traditional use of these plants in various cultures for treating ailments such as malaria, sickle cell anemia, and tuberculosis hinted at the presence of bioactive constituents, leading to modern scientific investigation.[1]
The first isolation of this compound is credited to researchers who identified it from the leaves of Zanthoxylum rubescens.[2] Subsequent studies have confirmed its presence in various other species, including Zanthoxylum zanthoxyloides, from which it has been isolated from the stem bark.[1][3] These early phytochemical explorations laid the groundwork for future investigations into its biological properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide | [4] |
| Molecular Formula | C₁₄H₁₇NO₃ | [4] |
| Molecular Weight | 247.29 g/mol | [4] |
| CAS Number | 495-86-3 | [5] |
| Melting Point | 116-118 °C | [5] |
| Appearance | White crystals | [6] |
Experimental Protocols
This section details the methodologies for the isolation, synthesis, and biological evaluation of this compound, compiled from various research articles.
Isolation from Natural Sources
The isolation of this compound from plant material typically involves solvent extraction followed by chromatographic purification.
A common method for extracting this compound from the stem bark of Zanthoxylum zanthoxyloides is Soxhlet extraction.[1][3]
-
Plant Material Preparation: Air-dried stem bark of Z. zanthoxyloides is ground into a fine powder.[1]
-
Soxhlet Extraction: A known quantity of the powdered bark (e.g., 1 kg) is placed in a Soxhlet apparatus and extracted with a non-polar solvent like hexane for an extended period (e.g., 72 hours).[1]
-
Solvent Evaporation: The resulting extract is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield the crude hexane extract.[1]
Alternatively, a dichloromethane/methanol (1:1) solvent system has been used for extraction.[2]
The crude extract is subjected to column chromatography for the purification of this compound.
-
Stationary Phase: Silica gel is commonly used as the stationary phase.
-
Mobile Phase: A gradient of hexane and ethyl acetate is employed as the mobile phase, with increasing polarity.[3] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fraction Pooling and Crystallization: Fractions containing this compound are combined, and the solvent is evaporated to yield white crystals of the pure compound.[6]
Chemical Synthesis
While this compound can be isolated from natural sources, chemical synthesis provides a reliable and scalable alternative. The synthesis of this compound analogs has been reported, and a plausible synthetic route for this compound itself involves a Knoevenagel condensation followed by peptide coupling.[7]
-
Reactants: Piperonal and maleic acid.
-
Procedure: The Knoevenagel condensation of piperonal and maleic acid yields 3-(1,3-benzodioxol-5-yl)acrylic acid.
-
Reactants: 3-(1,3-benzodioxol-5-yl)acrylic acid and isobutylamine.
-
Procedure: The carboxylic acid from Step 1 is coupled with isobutylamine using standard peptide coupling reagents (e.g., DCC/DMAP or HATU) to form the amide bond, yielding this compound.
Biological Activity Assays
The cytotoxic activity of this compound against various cancer cell lines can be determined using the resazurin (also known as Alamar Blue) reduction assay.
-
Cell Culture: Cancer cell lines (e.g., H9c2, MCF7, HepG2, U-87) are cultured in appropriate media and conditions.[7]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: A resazurin solution is added to each well, and the plates are incubated.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm. The intensity of the fluorescence is proportional to the number of viable cells.
The minimum inhibitory concentration (MIC) of this compound against various microbial strains is determined using the broth microdilution method.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth to a standardized concentration.
-
Serial Dilution: this compound is serially diluted in the broth in a 96-well microplate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities, with quantitative data summarized in the tables below.
Cytotoxic Activity
Table 2: Cytotoxic Activity of this compound Analogs against Various Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Aryl halogen-substituted analog 1 | H9c2 | > 50 | [7] |
| Aryl halogen-substituted analog 1 | MCF7 | > 50 | [7] |
| Functionalized coumarin analog | H9c2 | > 50 | [7] |
| p-aminophenyl-β-monosubstituted analog | MCF7 | > 50 | [7] |
Note: The cited study focused on analogs of this compound, and the data for this compound itself was not explicitly provided in this particular publication.
Antimicrobial Activity
Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Various Pathogens
| Microorganism | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | 125 | [3] |
| Staphylococcus aureus | 250 | [3] |
| Salmonella typhi | 250 | [3] |
| Escherichia coli | 250 | [3] |
Putative Mechanisms of Action
The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on its observed effects and the known mechanisms of similar natural products, several pathways are hypothesized to be involved.
Induction of Apoptosis
The cytotoxic effects of many natural compounds are mediated through the induction of apoptosis, or programmed cell death. This can occur via two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, which are the executioners of apoptosis. While direct evidence for this compound's role in apoptosis is still emerging, it is a plausible mechanism for its anticancer activity.
References
- 1. file.sdiarticle3.com [file.sdiarticle3.com]
- 2. archipel.uqam.ca [archipel.uqam.ca]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C14H17NO3 | CID 5281772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. journalsarjnp.com [journalsarjnp.com]
- 7. researchgate.net [researchgate.net]
In Silico Prediction of Fagaramide Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fagaramide, a naturally occurring alkamide found in various Zanthoxylum species, has garnered interest for its diverse biological activities, including antimicrobial and anticancer properties.[1][2] Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and for the rational design of novel therapeutics. While direct in silico target prediction studies on this compound are not extensively documented in publicly available literature, computational approaches applied to structurally similar cinnamamide derivatives offer a robust framework for identifying its potential protein interactions. This guide provides a comprehensive overview of the methodologies and a hypothetical workflow for the in silico prediction of this compound targets, drawing upon established computational techniques and data from related compounds.
Computational Target Fishing: Methodologies
Computational target fishing, also known as reverse docking or target identification, is a pivotal step in modern drug discovery.[3][4] It aims to identify the potential macromolecular targets of a small molecule by employing a variety of in silico techniques. These methods can be broadly categorized into ligand-based and structure-based approaches.
1.1. Ligand-Based Methods: These approaches rely on the principle that structurally similar molecules are likely to have similar biological activities. They involve screening a compound against databases of known ligands for various targets.
1.2. Structure-Based Methods: These methods utilize the three-dimensional structure of potential protein targets. A small molecule of interest is "docked" into the binding sites of a large number of proteins to predict binding affinities and identify the most probable targets.[5]
A typical workflow for in silico target prediction is depicted below:
Potential Targets of Cinnamamide Derivatives: A Proxy for this compound
Studies on cinnamamide derivatives have identified several potential protein targets through in silico methods. These targets are primarily associated with anticancer and antimicrobial activities.
Table 1: Predicted Protein Targets and Binding Affinities of Cinnamamide Derivatives
| Compound Class | Potential Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Cinnamamide Derivatives | P-glycoprotein | 6QEX | -5.57 | Trp231[1][6] |
| Cinnamamide Derivatives | Carbonyl Reductase 1 (CBR1) | 1WMA | Not specified in abstract | Not specified in abstract[7] |
| Synthetic Cinnamides | Histone Deacetylase (caHOS2) | - | Not specified in abstract | Not specified in abstract[2][8] |
| Synthetic Cinnamides | Histone Deacetylase (caRPD3) | - | Not specified in abstract | Not specified in abstract[2][8] |
| Synthetic Cinnamides | Beta-ketoacyl-ACP synthase (saFABH) | - | Not specified in abstract | Not specified in abstract[2][8] |
Experimental and Computational Protocols
This section outlines the detailed methodologies for key experiments and computational analyses involved in the in silico prediction of this compound targets.
Ligand and Protein Preparation
Objective: To prepare the 3D structures of this compound and potential protein targets for docking studies.
Protocol:
-
Ligand Preparation:
-
The 3D structure of this compound can be retrieved from databases like PubChem (CID: 5281772).[9]
-
The structure is then optimized and energy-minimized using computational chemistry software (e.g., Avogadro, ChemDraw).
-
-
Protein Preparation:
-
The crystal structures of potential protein targets are downloaded from the Protein Data Bank (PDB).
-
Water molecules, co-factors, and existing ligands are removed from the protein structure.
-
Polar hydrogens are added, and non-polar hydrogens are merged.
-
The protein structure is then energy-minimized to relieve any steric clashes.
-
Molecular Docking
Objective: To predict the binding mode and affinity of this compound to various protein targets.
Protocol:
-
Grid Generation: A grid box is defined around the active site of the target protein.
-
Docking Simulation: Software such as AutoDock Vina or PyRx is used to perform the docking calculations.[10][11] The software samples different conformations and orientations of this compound within the defined grid box and scores them based on a predefined scoring function.
-
Pose Selection: The docking pose with the lowest binding energy is typically considered the most favorable binding mode.
Molecular Dynamics (MD) Simulation
Objective: To assess the stability of the this compound-protein complex over time.
Protocol:
-
The best-docked complex from the molecular docking study is used as the starting point for the MD simulation.
-
The complex is solvated in a water box with appropriate ions to neutralize the system.
-
The system is then subjected to energy minimization, followed by a series of heating and equilibration steps.
-
A production run of several nanoseconds is performed to simulate the dynamic behavior of the complex.
-
The trajectory is analyzed to evaluate the stability of the complex, typically by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
ADMET Prediction
Objective: To evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound.
Protocol:
-
The 2D structure of this compound is submitted to online web servers such as SwissADME or pkCSM.
-
The servers predict various physicochemical properties and pharmacokinetic parameters, including oral bioavailability, blood-brain barrier permeability, and potential toxicity.[1]
Signaling Pathway Analysis
Based on the predicted targets of cinnamamide derivatives, we can hypothesize the signaling pathways that this compound might modulate. For instance, if P-glycoprotein is a target, this compound could be involved in modulating multidrug resistance in cancer cells.
Conclusion
While direct in silico target prediction studies for this compound are currently limited, the methodologies and findings from research on structurally related cinnamamide derivatives provide a strong foundation for future investigations. The computational workflow outlined in this guide, encompassing ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET prediction, offers a systematic approach to identifying and validating the potential molecular targets of this compound. Such studies are essential for unlocking the full therapeutic potential of this promising natural compound. Further experimental validation of computationally predicted targets will be crucial to confirm these findings and advance the development of this compound-based therapies.
References
- 1. ikm.org.my [ikm.org.my]
- 2. researchgate.net [researchgate.net]
- 3. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Fishing for Chemical Compounds using Target-Ligand Activity data and Ranking based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scholar.unhas.ac.id [scholar.unhas.ac.id]
- 7. Cinnamamide derivatives with 4-hydroxypiperidine moiety enhance effect of doxorubicin to cancer cells and protect cardiomyocytes against drug-induced toxicity through CBR1 inhibition mechanism. | Semantic Scholar [semanticscholar.org]
- 8. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C14H17NO3 | CID 5281772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Molecular screening and dynamics simulation reveal potential phytocompounds in Swertia chirayita targeting the UspA1 protein of Moraxella catarrhalis for COPD therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Silico Identification and Analysis of Potentially Bioactive Antiviral Phytochemicals against SARS-CoV-2: A Molecular Docking and Dynamics Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fagaramide Extraction from Zanthoxylum Bark
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fagaramide is a naturally occurring N-isobutylamide found in the bark of various Zanthoxylum species, a genus of plants belonging to the Rutaceae family. Traditionally, extracts from Zanthoxylum bark have been used in folkloric medicine for their analgesic, anti-inflammatory, and antimicrobial properties.[1][2] Modern research has begun to validate these traditional uses, identifying this compound as one of the key bioactive constituents. These application notes provide a detailed protocol for the extraction and purification of this compound from Zanthoxylum bark, along with a summary of its potential molecular mechanisms of action.
Data Presentation
Table 1: Summary of Extraction Parameters for this compound and Related Compounds from Zanthoxylum Species
| Parameter | Zanthoxylum zanthoxyloides | Zanthoxylum gilletii | Zanthoxylum avicennae |
| Plant Part | Stem Bark | Bark | Bark |
| Extraction Method | Soxhlet | Not Specified | Cold Soaking |
| Solvent(s) | Hexane, Ethanol | Not Specified | Methanol |
| Extraction Time | 72 hours | Not Specified | 48 hours (repeated 3x) |
| Yield (Crude Extract) | Not Specified | Not Specified | 23.3% |
| Purification Method | Column Chromatography | Not Specified | Column Chromatography |
| Reference | [1] | [3] | [2] |
Note: Data on specific yields of purified this compound are not consistently reported in the literature.
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound from Zanthoxylum zanthoxyloides Bark
This protocol is adapted from methodologies described in studies on the phytochemical analysis of Zanthoxylum species.[1]
1. Plant Material Preparation: a. Obtain the stem bark of Zanthoxylum zanthoxyloides. b. Air-dry the bark at room temperature (25-30°C) until brittle to prevent degradation of thermolabile compounds. c. Grind the dried bark into a fine powder using a mechanical grinder.
2. Soxhlet Extraction: a. Weigh 1 kg of the powdered bark and place it into a large thimble for the Soxhlet apparatus. b. Assemble the Soxhlet apparatus with a 5 L round-bottom flask and a condenser. c. Add a sufficient volume of n-hexane to the round-bottom flask to ensure continuous cycling of the solvent. d. Heat the flask using a heating mantle to maintain a gentle boil. e. Continue the extraction for 72 hours, or until the solvent in the siphon arm runs clear. f. After extraction, allow the apparatus to cool to room temperature.
3. Solvent Evaporation: a. Decant the hexane extract from the round-bottom flask. b. Concentrate the extract using a rotary evaporator at a temperature of 40°C and reduced pressure. c. Continue evaporation until a crude paste or solid residue is obtained.
4. Purification by Column Chromatography: a. Prepare a silica gel (60-120 mesh) slurry in n-hexane and pack it into a glass column (e.g., 5 cm diameter, 50 cm length). b. Dissolve a portion of the crude hexane extract in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel. c. Carefully load the adsorbed sample onto the top of the prepared column. d. Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate. e. Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 8:2). f. Combine the fractions containing this compound (identified by comparison with a standard or by spectroscopic analysis). g. Evaporate the solvent from the combined fractions to obtain purified this compound.
5. Characterization: a. Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Potential Signaling Pathways of this compound
The precise molecular mechanisms underlying the bioactivities of this compound are still under investigation. However, based on its chemical structure as an N-isobutylamide and studies on related compounds, several potential signaling pathways have been proposed, primarily related to its anti-inflammatory and analgesic effects.
1. Endocannabinoid System Modulation: this compound and other N-alkylamides share structural similarities with endocannabinoids like anandamide.[4] This has led to the hypothesis that they may act as cannabinoid receptor ligands.[5] Specifically, they may exhibit selective affinity for the CB2 receptor, which is primarily expressed in immune cells and is involved in modulating inflammatory responses.[5][6] Activation of CB2 receptors can lead to a decrease in the production of pro-inflammatory cytokines.
2. TRP Channel Interaction: Transient Receptor Potential (TRP) channels, particularly TRPV1 and TRPA1, are crucial in nociception and neurogenic inflammation.[7][8] These channels are expressed in sensory neurons and are activated by various stimuli, including chemical irritants and inflammatory mediators.[3] Some N-alkylamides have been shown to modulate the activity of these channels, acting as agonists.[7][9] The initial activation of TRPV1 by an agonist can be followed by a desensitization phase, leading to an analgesic effect.[10][11]
3. Inhibition of Inflammatory Mediators: this compound may also exert its anti-inflammatory effects by directly inhibiting key enzymes and transcription factors involved in the inflammatory cascade. Studies on related N-alkylamides suggest the potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins.[5] Additionally, there is evidence that some amides can inhibit the activation of the transcription factor NF-κB, a central regulator of the expression of pro-inflammatory genes, including cytokines like TNF-α.[12]
Caption: Hypothesized signaling pathways for this compound's bioactivity.
References
- 1. file.sdiarticle3.com [file.sdiarticle3.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic immunomopharmacological effects of N-alkylamides in Echinacea purpurea herbal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPV1: A Target for Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Yield Synthesis of Fagaramide and Its Analogs
Introduction
Fagaramide is a naturally occurring alkamide found in various plants of the Zanthoxylum genus, which are used in traditional medicine for treating a range of ailments including malaria, tuberculosis, and sickle cell anemia.[1][2] Modern pharmacological studies have revealed that this compound and its structural analogs possess significant biological activities, including cytotoxic effects against cancer cell lines, antimicrobial properties, and potential as anti-inflammatory agents.[3][4][5] The development of high-yield synthetic routes to this compound and its analogs is crucial for enabling comprehensive structure-activity relationship (SAR) studies, identifying molecular targets, and advancing promising candidates in drug discovery pipelines.[4]
This document provides detailed protocols for two effective, high-yield synthetic strategies for producing this compound and a diverse library of its analogs: (A) Knoevenagel condensation followed by amide coupling, and (B) Palladium-mediated Heck coupling.[6]
Synthesis Strategies and Workflows
Two primary synthetic routes have been successfully employed to generate a wide range of this compound analogs with high efficiency. The first route involves an initial Knoevenagel condensation to create a key carboxylic acid intermediate, which is then coupled with various amines. The second route utilizes a palladium-catalyzed Heck coupling reaction to form aryl-substituted olefin structures.[6]
Figure 1: General synthetic workflows for this compound analogs.
Data Presentation: Synthesis Yields
The following table summarizes the average yields achieved for the synthesis of this compound analogs using the two primary strategies.
| Synthesis Strategy | Key Reactions | Average Yield (%) | Reference |
| A: Amide Coupling Route | Knoevenagel Condensation, Peptide Coupling | 54 | [6] |
| B: Palladium-Mediated Heck Coupling Route | Palladium-catalyzed C-C bond formation | 79 | [6] |
Experimental Protocols
Protocol 1: Synthesis via Knoevenagel Condensation and Amide Coupling
This protocol is adapted from methodologies that first construct the core acid structure, followed by amidation with a selection of primary or secondary amines.[6][7]
Step 1.1: Synthesis of (E)-3-(benzo[d][6][8]dioxol-5-yl)acrylic acid (Intermediate)
-
Reactants: Combine piperonal and maleic acid in a suitable solvent such as pyridine.
-
Reaction: Heat the mixture under reflux for a specified duration to drive the Knoevenagel condensation and subsequent decarboxylation.
-
Work-up: After cooling, acidify the reaction mixture with an aqueous acid (e.g., HCl) to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure carboxylic acid intermediate.
Step 1.2: General Procedure for Amide Coupling
This step utilizes a standard peptide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).[9]
-
Activation: Dissolve the carboxylic acid intermediate (1.0 equiv) from Step 1.1 in an aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add EDC (1.0-1.2 equiv), HOBt (0.1-1.0 equiv), and a suitable base such as Diisopropylethylamine (DIPEA) (2.0-3.0 equiv).[9]
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equiv) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate). Wash the organic layer sequentially with dilute aqueous acid, aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final this compound analog.
Protocol 2: Synthesis via Palladium-Mediated Heck Coupling
This protocol is based on the palladium-catalyzed reaction between an aryl halide and an olefin, which has been shown to produce this compound analogs in high yields.[6]
-
Reactants: In a reaction vessel, combine the aryl iodide (1.0 equiv), the corresponding olefin (1.2-1.5 equiv), Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), and a phase-transfer catalyst like Tetrabutylammonium bromide (TBABr).[6]
-
Solvent and Base: Add a polar aprotic solvent such as DMF and a suitable base (e.g., Triethylamine or Potassium Carbonate).
-
Reaction: Heat the mixture at an elevated temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting residue via silica gel column chromatography to isolate the target this compound analog.[6]
Application Notes: Biological Activity and Signaling Pathways
This compound and its analogs have demonstrated significant cytotoxic activity against various cancer cell lines, including breast adenocarcinoma (MCF7), hepatocellular carcinoma (HepG2), and multidrug-resistant leukemia (CEM/ADR5000).[6][10] The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, primarily at the G0/G1 phase, as well as the inhibition of DNA synthesis in cancer cells.[4] This makes this compound derivatives promising scaffolds for the development of novel anticancer agents.
Figure 2: Postulated mechanism of this compound's anticancer activity.[4]
References
- 1. journalsarjnp.com [journalsarjnp.com]
- 2. file.sdiarticle3.com [file.sdiarticle3.com]
- 3. researchgate.net [researchgate.net]
- 4. Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Knoevenagel Condensation for the Synthesis of Fagaramide
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed overview and experimental protocols for the synthesis of Fagaramide, a naturally occurring alkamide with significant biological activities, utilizing the Knoevenagel condensation as a key synthetic step.
Introduction
This compound is a bioactive alkamide isolated from various Zanthoxylum species, plants with a long history in traditional medicine for treating a range of ailments, including malaria, sickle cell anemia, and intestinal disorders.[1] Modern research has identified this compound's potential as an antimicrobial, anti-tuberculosis, and cytotoxic agent against cancer cell lines.[1][2][3] Its therapeutic potential has spurred interest in developing efficient and scalable synthetic routes to enable further pharmacological investigation and analog development.
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to form α,β-unsaturated compounds.[4][5] This reaction is highly valued for its operational simplicity, broad substrate scope, and frequent high yields, making it an attractive strategy for synthesizing complex molecules, including pharmaceutical intermediates.[6][7]
This document outlines a two-step synthetic pathway to this compound, commencing with a Knoevenagel condensation to create a key cinnamic acid intermediate, followed by an amide coupling reaction. Detailed protocols, reaction parameters, and visualizations are provided to guide researchers in this synthetic endeavor.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved in two primary stages:
-
Knoevenagel Condensation: Reaction of piperonal (3,4-methylenedioxybenzaldehyde) with an active methylene compound to form a piperonylidene-substituted intermediate.
-
Amide Coupling: Subsequent reaction of the intermediate with N-(3-methylbut-2-en-1-yl)amine to form the characteristic amide bond of this compound.
A general workflow for this synthetic approach is illustrated below.
Caption: Overall workflow for the two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of (E)-3-(benzo[d][4][8]dioxol-5-yl)acrylic acid via Knoevenagel Condensation
This protocol describes the base-catalyzed condensation of piperonal and malonic acid to yield the cinnamic acid derivative required for the subsequent amidation step.
Materials and Reagents:
-
Piperonal (3,4-methylenedioxybenzaldehyde)
-
Malonic acid
-
Piperidine (catalyst)
-
Pyridine (solvent)
-
Hydrochloric acid (10% aqueous solution)
-
Ethanol (for recrystallization)
-
Deionized water
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
pH paper
Procedure:
-
To a 100 mL round-bottom flask, add piperonal (10.0 g, 66.6 mmol) and malonic acid (10.4 g, 100 mmol).
-
Add pyridine (20 mL) as the solvent to dissolve the reactants.
-
Add piperidine (0.7 mL, 7.1 mmol) as the catalyst to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to 90-100 °C with continuous stirring for 4 hours.
-
After the reaction period, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 100 mL of cold water while stirring.
-
Acidify the mixture by adding 10% aqueous hydrochloric acid dropwise until the pH is approximately 1-2. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold deionized water (2 x 30 mL).
-
Recrystallize the crude product from ethanol to obtain pure (E)-3-(benzo[d][4][8]dioxol-5-yl)acrylic acid as a white solid.
-
Dry the final product in a vacuum oven at 50 °C.
Step 2: Synthesis of this compound via Amide Coupling
This protocol details the formation of the amide bond between the carboxylic acid synthesized in Step 1 and the requisite amine.
Materials and Reagents:
-
N-(3-methylbut-2-en-1-yl)amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM) (anhydrous)
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask (100 mL) with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve (E)-3-(benzo[d][4][8]dioxol-5-yl)acrylic acid (5.0 g, 26.0 mmol) in 40 mL of anhydrous dichloromethane (DCM).
-
Add N-(3-methylbut-2-en-1-yl)amine (2.44 g, 28.6 mmol) and a catalytic amount of DMAP (0.32 g, 2.6 mmol) to the solution.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a solution of DCC (5.90 g, 28.6 mmol) in 10 mL of anhydrous DCM to the reaction mixture over 15 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate (2 x 30 mL), water (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Data Presentation
Table 1: Representative Conditions for Knoevenagel Condensation
The Knoevenagel condensation is versatile, and various conditions have been reported to be effective. The choice of catalyst and solvent can significantly impact reaction time and yield.
| Aldehyde | Active Methylene | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Piperidine | Benzene | 80 | 1.5 h | 75 | [8] |
| 4-Nitrobenzaldehyde | Curcumin | Polymeric Piperidine | DMSO/Methanol | 40 | 72 h | 72 | [9] |
| Salicylaldehyde | Ethyl Acetoacetate | Piperidine | None (Microwave) | 129 | 10 min | 89 | [10] |
| Various Aldehydes | Malononitrile | None (Grinding) | Solvent-free | RT | 4-10 min | >85 | [11][12] |
| Benzaldehyde | Malononitrile | Amino-functional MOF | Ethanol | RT | 5 min | High | [4] |
Table 2: Cytotoxic Activity of this compound and Derivatives
This compound has demonstrated notable cytotoxic effects against various cancer cell lines, highlighting its potential in drug development.
| Compound | Cell Line | Activity | IC₅₀ Value | Reference |
| This compound | CCRF-CEM (Leukemia) | Moderate Cytotoxicity | < 50 µM | [2] |
| This compound | CEM/ADR5000 (MDR Leukemia) | Moderate Cytotoxicity | < 50 µM | [2] |
| 4-(isoprenyloxy)-3-methoxy-3,4-deoxymethylenedioxythis compound | CCRF-CEM (Leukemia) | Moderate Cytotoxicity | 29.13 µM | [13] |
| 4-(isoprenyloxy)-3-methoxy-3,4-deoxymethylenedioxythis compound | CEM/ADR5000 (MDR Leukemia) | Moderate Cytotoxicity | 31 µM | [13] |
Mechanistic and Pathway Visualizations
Knoevenagel Condensation Mechanism
The reaction proceeds through a series of equilibrium steps initiated by the base catalyst.
Caption: Key steps in the Knoevenagel condensation mechanism.
Apoptosis Signaling Pathway
This compound and its parent plant extracts have been shown to induce apoptosis in cancer cells. While the exact targets are under investigation, a simplified mitochondrial-dependent apoptosis pathway, which such compounds often modulate, is shown below.[13]
Caption: Simplified mitochondrial pathway of apoptosis.
Conclusion
The Knoevenagel condensation provides an efficient and reliable method for synthesizing a key intermediate en route to this compound. This two-step synthetic strategy is robust and accessible, facilitating the production of this compound for further biological and pharmacological evaluation. The protocols and data presented herein serve as a comprehensive guide for researchers in natural product synthesis and drug development, enabling the exploration of this compound's therapeutic potential. The versatility of the Knoevenagel condensation also opens avenues for the creation of novel this compound analogs, which may lead to compounds with enhanced potency and selectivity.
References
- 1. file.sdiarticle3.com [file.sdiarticle3.com]
- 2. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 11. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 12. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Mediated Heck Coupling for the Synthesis of Fagaramide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Fagaramide analogs utilizing a palladium-catalyzed Heck coupling reaction. This compound, a naturally occurring alkamide, and its derivatives have garnered significant interest due to their potential therapeutic properties, including antimicrobial and cytotoxic activities.[1][2] The Heck reaction offers a versatile and efficient method for the C-C bond formation required to generate diverse this compound analogs for further investigation in drug discovery and development.
Introduction to this compound and the Heck Coupling Reaction
This compound, chemically known as (2E,4E)-N-isobutyl-5-(3,4-methylenedioxyphenyl)penta-2,4-dienamide, has been isolated from various plants of the Zanthoxylum genus.[3] Preclinical studies have indicated its potential as an antimicrobial and cytotoxic agent.[1][2] The synthesis of this compound analogs allows for the exploration of structure-activity relationships (SAR), potentially leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
The Mizoroki-Heck reaction is a powerful tool in organic synthesis that involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene.[4] This reaction is highly valued for its ability to form carbon-carbon bonds with high stereoselectivity and functional group tolerance. In the context of this compound analog synthesis, the Heck reaction can be employed to introduce various aryl or heteroaryl moieties onto the core structure, enabling the creation of a diverse chemical library for biological screening.
General Workflow for this compound Analog Synthesis via Heck Coupling
The synthesis of this compound analogs via the Heck coupling reaction typically follows a logical workflow, starting from commercially available or readily synthesized starting materials to the final purified compounds.
References
- 1. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
Application Notes and Protocols: Fagaramide Purification by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fagaramide is a naturally occurring alkamide found in various species of the Zanthoxylum genus, which is widely used in traditional medicine.[1][2] It is a secondary carboxamide known for a range of biological activities, making it a compound of interest for further research and drug development.[3][4] Effective purification is a critical step to enable accurate biological and pharmacological studies. This document provides a detailed protocol for the purification of this compound from a crude plant extract using column chromatography, a fundamental and widely used separation technique in natural product chemistry.[5] The methodology is based on protocols for isolating this compound from Zanthoxylum species.[6][7]
Properties of this compound
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its characterization and handling.[3][8]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₃ | [3][8] |
| Molar Mass | 247.29 g/mol | [1][3][8] |
| IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide | [3] |
| Appearance | White crystals | [6][7] |
| Stereochemistry | Achiral, 1 E/Z Center | [8] |
| Synonyms | trans-Fagaramide, N-Isobutyl-3,4-methylenedioxy-trans-cinnamamide | [1][3] |
Principle of Purification
Column chromatography is a preparative separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[9] In this protocol for this compound purification, a crude extract is loaded onto a column packed with silica gel (a polar stationary phase). A mobile phase, starting with a non-polar solvent (hexane) and gradually increasing in polarity with the addition of ethyl acetate, is passed through the column.[6][7]
Compounds within the extract move down the column at different rates based on their polarity. Non-polar compounds have weaker interactions with the silica gel and elute first with the non-polar mobile phase. More polar compounds, like this compound, adsorb more strongly to the stationary phase and require a more polar mobile phase to be eluted.[9] By collecting fractions of the eluent over time, this compound can be isolated from other components of the crude extract.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Experimental workflow for this compound purification.
Detailed Experimental Protocol
This protocol details the purification of this compound from the stem bark of Zanthoxylum zanthoxyloides.[6][7]
Materials and Reagents
-
Dried and powdered stem bark of Zanthoxylum species
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Silica gel for column chromatography (e.g., 60-120 mesh)[9]
-
Pre-coated TLC plates (Silica gel 60 F₂₅₄)
-
Deuterated solvents for NMR (e.g., Acetone-d₆, CDCl₃)
-
Cotton wool
Equipment
-
Soxhlet apparatus
-
Rotary evaporator
-
Glass chromatography column (e.g., 40-60 cm length, 2-4 cm diameter)
-
Fraction collector or test tubes/beakers
-
TLC developing tank
-
UV lamp (254 nm / 366 nm)
-
NMR Spectrometer, Mass Spectrometer (for characterization)[10]
Procedure
Step 1: Crude Extraction
-
Place approximately 1 kg of pulverized Zanthoxylum stem bark into a large cellulose thimble.[6]
-
Assemble the Soxhlet apparatus and extract the powder with n-hexane.[7]
-
Continue the extraction for approximately 72 hours or until the solvent running through the siphon is colorless.[6]
-
Concentrate the resulting hexane extract to dryness using a rotary evaporator at 40°C to yield the crude extract.
Step 2: Column Preparation (Slurry Packing)
-
Securely clamp the glass column in a vertical position. Insert a small plug of cotton wool at the bottom to retain the stationary phase.[11]
-
In a beaker, prepare a slurry of silica gel in n-hexane. A typical ratio is ~100 g of silica gel for every 1-2 g of crude extract.
-
Pour the slurry into the column. Allow the silica gel to settle evenly, tapping the column gently to dislodge any air bubbles.[11]
-
Open the stopcock to drain the excess hexane, ensuring the solvent level does not fall below the top of the silica bed to prevent cracking.
-
Equilibrate the packed column by passing 2-3 column volumes of n-hexane through it.
Step 3: Sample Loading
-
Dissolve the crude hexane extract in a minimal volume of the initial mobile phase (n-hexane).
-
Carefully apply the dissolved sample solution to the top of the silica gel bed using a pipette.[11]
-
Drain the solvent until the sample has fully adsorbed onto the silica gel.
-
Gently add a thin layer of sand or fresh n-hexane to the top to avoid disturbing the sample layer during elution.
Step 4: Elution and Fraction Collection
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate in increasing ratios.[6][7] A suggested gradient is provided in the table below.
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes.[12]
Step 5: Purity Assessment via Thin-Layer Chromatography (TLC)
-
Monitor the separation by spotting collected fractions onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that show a single, prominent spot corresponding to the Rƒ value of this compound.[10]
Step 6: Isolation and Characterization
-
Pool the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified compound, which should appear as white crystals.[6][7]
-
Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[10]
Data Presentation
Table 2: Column Chromatography Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Polar adsorbent suitable for separating moderately polar compounds like this compound.[9] |
| Mobile Phase | n-Hexane and Ethyl Acetate | Provides a polarity gradient to effectively separate compounds from the non-polar crude extract.[7] |
| Elution Method | Gradient Elution | Starts non-polar to elute non-polar impurities, then increases polarity to elute the target compound. |
| Example Gradient | 100% Hexane -> 95:5 -> 90:10 -> 85:15 -> 80:20 (Hexane:EtOAc) | A stepwise increase in polarity ensures a good separation resolution. |
| Detection Method | Thin-Layer Chromatography (TLC) | A rapid and effective method for monitoring fractions for the presence of the target compound.[12] |
Table 3: Purity and Yield Assessment
| Analysis | Method | Expected Result | Reference |
| Purity Confirmation | ¹H-NMR, ¹³C-NMR, 2D-NMR | Spectra should match the known chemical structure of this compound.[10] Purity can be assessed via qNMR.[13] | [10][13] |
| Identity Confirmation | Mass Spectrometry (MS) | The molecular ion peak should correspond to the molecular weight of this compound (m/z ~247).[10] | [10] |
| Physical Form | Visual Inspection | Purified compound should be obtained as white crystals. | [6][7] |
| Purity Analysis | HPLC, GC, Spectrophotometry | These methods provide quantitative data on the purity level of the final compound.[][15] | [][15] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Zanthoxylum Species: A Comprehensive Review of Traditional Uses, Phytochemistry, Pharmacological and Nutraceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C14H17NO3 | CID 5281772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. column-chromatography.com [column-chromatography.com]
- 6. file.sdiarticle3.com [file.sdiarticle3.com]
- 7. journalsarjnp.com [journalsarjnp.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijrar.org [ijrar.org]
Application Notes & Protocols for Quantitative Analysis of Fagaramide using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fagaramide is a naturally occurring alkamide found in various species of the Zanthoxylum genus, which has been traditionally used in medicine. It has demonstrated a range of biological activities, including antimicrobial and potential anticancer properties. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and further drug development. This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), based on established methodologies for similar natural products.
Experimental Protocols
Proposed HPLC Method for this compound Quantification
Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV-Vis Detector at 226 nm |
| Run Time | 10 minutes |
Reagents and Materials:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
0.45 µm syringe filters
Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material):
-
Extraction:
-
Weigh 1 g of dried and powdered plant material.
-
Perform Soxhlet extraction with 100 mL of methanol for 6 hours.
-
Alternatively, use ultrasonic-assisted extraction by suspending the plant material in methanol and sonicating for 30 minutes.
-
-
Filtration: Filter the extract through a 0.45 µm syringe filter prior to HPLC injection to remove particulate matter.[1]
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration expected to be within the linear range of the calibration curve.
Sample Preparation (from Biological Matrix - e.g., Plasma):
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile.[2]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
Method Validation Protocol (Based on ICH Guidelines)
To ensure the reliability of the proposed HPLC method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a photodiode array (PDA) detector. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (R²) > 0.999 over the concentration range.[3] |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) should be < 2%. |
| Accuracy | Recovery should be within 98-102%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition). |
Data Presentation
Table 1: Proposed Calibration Curve Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | Expected Value |
| 5 | Expected Value |
| 10 | Expected Value |
| 25 | Expected Value |
| 50 | Expected Value |
| 100 | Expected Value |
| R² | > 0.999 |
Table 2: Proposed System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | < 2% |
Table 3: Proposed Method Validation Summary
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (R²) | > 0.999 |
| LOD (µg/mL) | To be determined |
| LOQ (µg/mL) | To be determined |
| Accuracy (% Recovery) | 98 - 102 |
| Precision (% RSD) | < 2 |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantitative analysis of this compound.
Proposed Signaling Pathway for this compound's Biological Activity
While the precise molecular targets of this compound are still under investigation, its reported anticancer and antimicrobial effects suggest interference with key cellular signaling pathways. The following diagram illustrates a generalized pathway that could be modulated by this compound, leading to apoptosis and inhibition of proliferation.
Caption: Potential mechanism of this compound's bioactivity.
References
- 1. Validation of an HPLC method for quantification of anti-inflammatory markers in an ethanolic extract of Sahastara and its anti-inflammatory activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Qualitative Analysis of Drug-Containing Plasma and its Application to Quantitative Analysis and Pharmacokinetic Study of Zexie Decoction Using UPLC-MS/MS [frontiersin.org]
- 3. phcogres.com [phcogres.com]
Application Notes and Protocols for Assessing Fagaramide Cytotoxicity using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fagaramide, a natural alkamide found in various plants of the Zanthoxylum genus, has garnered interest for its potential pharmacological activities. Preliminary studies suggest that this compound and its derivatives may possess cytotoxic properties against certain cancer cell lines. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound using two common cell viability assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the resazurin assay. These assays are fundamental tools in drug discovery and toxicology for evaluating the effect of a compound on cell viability and proliferation.
Data Presentation
Currently, publicly available data on the cytotoxicity of this compound, as measured by MTT assays, is limited. However, a study utilizing a resazurin-based assay investigated the cytotoxic effects of this compound and its derivative, 4-(isoprenyloxy)-3-methoxy-3,4-deoxymethylenedioxythis compound, on leukemia cell lines. The results are summarized in the table below.
| Compound | Cell Line | Assay | IC50 (µM) | Citation |
| This compound | CCRF-CEM (Leukemia) | Resazurin | > 40 | [1][2] |
| This compound | CEM/ADR5000 (Multidrug-resistant Leukemia) | Resazurin | > 40 | [1][2] |
| 4-(isoprenyloxy)-3-methoxy-3,4-deoxymethylenedioxythis compound | CCRF-CEM (Leukemia) | Resazurin | 28.4 | [1][2] |
| 4-(isoprenyloxy)-3-methoxy-3,4-deoxymethylenedioxythis compound | CEM/ADR5000 (Multidrug-resistant Leukemia) | Resazurin | 24.8 | [1][2] |
Note: An IC50 value of >40 µM indicates that this compound was largely inactive against these cell lines under the tested conditions. Further studies with a broader range of cancer cell lines and using the MTT assay are warranted to fully characterize the cytotoxic potential of this compound.
Experimental Protocols
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Resazurin Assay Protocol
The resazurin assay is a fluorometric/colorimetric assay that also measures cell viability by assessing metabolic activity. In viable cells, the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
-
Cell culture medium
-
FBS
-
Trypsin-EDTA
-
PBS
-
96-well plates (opaque-walled plates are recommended for fluorescence measurements)
-
Microplate reader with fluorescence or absorbance capabilities
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay to seed cells in a 96-well plate.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay to treat cells with serial dilutions of this compound.
-
-
Resazurin Addition and Incubation:
-
After the desired incubation period with this compound, add 10-20 µL of resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO₂. The incubation time may need to be optimized depending on the cell type and density.
-
-
Fluorescence/Absorbance Measurement:
-
Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Alternatively, the absorbance can be measured at 570 nm, with a reference wavelength of 600 nm.
-
-
Data Analysis:
-
Subtract the fluorescence/absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the data and determine the IC50 value as described for the MTT assay.
-
Visualization of Experimental Workflows and Signaling Pathways
Caption: Workflow for assessing this compound cytotoxicity.
References
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Fagaramide
Introduction to Fagaramide
This compound is a naturally occurring alkamide compound found in various plants of the Zanthoxylum genus, which are used in traditional medicine to treat a variety of ailments, including infections.[1][2] It is recognized for its potential biological activities, and its relatively simple chemical structure makes it a candidate for the synthesis of analogue libraries for drug development.[2] Preliminary studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens, suggesting its potential as a novel antimicrobial agent.[1][3]
Antimicrobial susceptibility testing is crucial to understanding the efficacy of compounds like this compound. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters determined in this testing. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[4] These values are fundamental in the early stages of drug discovery and development to assess the potency of new antimicrobial compounds.[5] While the precise mechanism of action for this compound is not fully elucidated, it is suggested that its antimicrobial effects may be related to the inactivation of microbial adhesins, enzymes, and transport proteins within the cell envelope.[3]
Data Presentation: MIC and MBC of this compound
The following table summarizes the available quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms. Data on Minimum Bactericidal Concentration (MBC) is not consistently reported in the reviewed literature; however, it is generally accepted that for a bactericidal agent, the MBC is typically no more than four times the MIC.[4]
| Microorganism | Type | This compound MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 125 | [3] |
| Staphylococcus aureus | Gram-positive Bacteria | 250 | [3] |
| Salmonella typhi | Gram-negative Bacteria | 250 | [3] |
| Escherichia coli | Gram-negative Bacteria | 250 | [3] |
| Methicillin-ResistantStaphylococcus aureus (MRSA) | Gram-positive Bacteria | 5 | [1] |
| Vancomycin-Resistant Enterococci (VRE) | Gram-positive Bacteria | 2.5 | [1] |
| Aspergillus flavus | Fungus | 10 | [1] |
| Aspergillus fumigatus | Fungus | 10 | [1] |
| Aspergillus niger | Fungus | 5 | [1] |
| Candida albicans | Fungus | 2.5 | [1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
This protocol outlines the broth microdilution method for determining the MIC and MBC of this compound against a target microorganism, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4]
Materials:
-
This compound (stock solution of known concentration)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal inoculum, standardized to the appropriate concentration (typically 0.5 McFarland standard, then diluted to yield approximately 5 x 10^5 CFU/mL in the final well volume)
-
Sterile diluent (e.g., dimethyl sulfoxide (DMSO) or ethanol for dissolving this compound, followed by dilution in broth)
-
Positive control (broth with inoculum, no this compound)
-
Negative control (broth only)
-
Solvent control (broth with inoculum and the maximum concentration of the solvent used to dissolve this compound)
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
-
Sterile agar plates (for MBC determination)
Protocol Steps:
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth medium across the wells of a 96-well microtiter plate to achieve a range of desired concentrations. Typically, 100 µL of broth is added to wells 2 through 12, and 200 µL of the initial this compound concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. Well 11 serves as the positive control (inoculum without this compound), and well 12 is the negative control (broth only).
-
Inoculation: a. Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. b. Dilute the standardized inoculum in the broth medium to the final required concentration. c. Add a standardized volume of the diluted inoculum to each well (except the negative control well), resulting in a final volume of 200 µL per well.
-
Incubation: a. Seal the microtiter plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: a. Following incubation, visually inspect the wells for turbidity (a sign of microbial growth). b. The MIC is the lowest concentration of this compound at which there is no visible growth.[6] c. Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify growth inhibition.
-
MBC Determination: a. From the wells that show no visible growth in the MIC assay, take a small aliquot (e.g., 10-100 µL) and subculture it onto a sterile agar plate that does not contain this compound.[6] b. Incubate the agar plates under the same conditions as the initial incubation. c. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).[4]
Visualizations
Caption: Workflow for MIC and MBC determination of this compound.
Caption: Hypothesized antimicrobial mechanism of this compound.
References
Fagaramide: Application Notes and Protocols for the Investigation of its Potential in Overcoming Multidrug Resistance in Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding and protocols for investigating the potential of fagaramide, a natural product isolated from the plant genus Zanthoxylum, as a therapeutic agent against multidrug-resistant (MDR) cancer cell lines. While research is in its early stages, initial findings suggest that this compound and its derivatives possess cytotoxic activity against cancer cells that have developed resistance to conventional chemotherapeutic agents.
Introduction to this compound and Multidrug Resistance
Multidrug resistance is a major obstacle in cancer therapy, where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. One of the key mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents and thereby their efficacy.
This compound is an alkamide that has been investigated for its cytotoxic effects. A study by Omosa et al. (2019) has demonstrated that this compound exhibits moderate cytotoxicity against the multidrug-resistant leukemia cell line CEM/ADR5000, suggesting its potential to circumvent or overcome mechanisms of multidrug resistance.[1][2][3]
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported cytotoxic activity of this compound and a derivative against a drug-sensitive and a multidrug-resistant cancer cell line.
| Compound | Cell Line | Description | IC50 (µM) |
| This compound | CCRF-CEM | Drug-sensitive leukemia | > 50 |
| CEM/ADR5000 | Multidrug-resistant leukemia | < 50 | |
| 4-(isoprenyloxy)-3-methoxy-3,4-deoxymethylenedioxythis compound | CCRF-CEM | Drug-sensitive leukemia | < 50 |
| CEM/ADR5000 | Multidrug-resistant leukemia | < 50 |
Data sourced from Omosa et al. (2019).[1][3]
Experimental Protocols
To further elucidate the anticancer and MDR-reversing potential of this compound, the following experimental protocols are provided.
Cell Viability and Cytotoxicity Assessment: Resazurin Reduction Assay
This assay is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).[4][5][6][7][8]
Materials:
-
Drug-sensitive and multidrug-resistant cancer cell lines (e.g., CCRF-CEM and CEM/ADR5000)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Microplate reader (fluorometer)
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the this compound-containing medium. Include vehicle-only controls.
-
Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
Add resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence of the reduced resazurin (resorufin) using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This protocol is designed to quantify the induction of apoptosis by this compound in cancer cells.[9][10][11][12][13]
Materials:
-
Cancer cells treated with this compound (at IC50 concentration) and untreated controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Treat the cancer cells with this compound for a specified period (e.g., 24, 48 hours).
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Analysis of Apoptosis-Related Proteins: Western Blotting
This protocol allows for the investigation of this compound's effect on the expression levels of key proteins involved in the apoptotic cascade.[14][15][16][17]
Materials:
-
Cancer cells treated with this compound and untreated controls
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, PARP) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the this compound-treated and control cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
Potential Signaling Pathways for Investigation
While the precise signaling pathways modulated by this compound in MDR cancer cells are yet to be fully elucidated, the following pathways are commonly implicated in cancer cell survival, proliferation, and drug resistance and represent logical starting points for investigation.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Its aberrant activation is a frequent event in many cancers and is associated with resistance to chemotherapy. Investigating the effect of this compound on the phosphorylation status of key proteins in this pathway (e.g., Akt, mTOR) could provide insights into its mechanism of action.[18][19][20][21][22]
References
- 1. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. 2.7. Cell Viability with the Resazurin Reduction Assay [bio-protocol.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. kumc.edu [kumc.edu]
- 12. bosterbio.com [bosterbio.com]
- 13. scispace.com [scispace.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. blog.cellsignal.com [blog.cellsignal.com]
- 18. Natural products attenuate PI3K/Akt/mTOR signaling pathway: A promising strategy in regulating neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Fagaramide as a Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the natural product fagaramide as a versatile chemical scaffold for the development of novel therapeutic agents. This document details its known biological activities, presents quantitative data from relevant studies, outlines detailed experimental protocols for synthesis and evaluation, and visualizes key pathways and workflows to guide further research.
Introduction to this compound
This compound is a naturally occurring alkamide found in various plants of the Zanthoxylum genus.[1] Its structure, featuring a cinnamoyl moiety linked to an isobutylamide, represents a simple yet promising scaffold for medicinal chemistry. The relative ease of its synthesis allows for the generation of diverse compound libraries, which have been explored for a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3] This makes the this compound backbone an attractive starting point for fragment-based and diversity-oriented drug discovery campaigns.
Quantitative Biological Activity Data
The following tables summarize the reported quantitative data for this compound and its derivatives, providing a basis for structure-activity relationship (SAR) analysis and further development.
Table 1: Cytotoxic Activity of this compound Analogs
| Compound ID | Structure Modification from this compound | Cell Line | IC50 (µM) | Reference |
| This compound | - | CCRF-CEM (Leukemia) | < 50 | [4] |
| This compound | - | CEM/ADR5000 (Leukemia) | < 50 | [4] |
| Analog 1 | p-aminophenyl-β-monosubstituted | MCF7 (Breast Adenocarcinoma) | > 50 | [2] |
| Analog 2 | Aryl halogen-substituted | H9c2 (Cardiomyoblast) | > 50 | [2] |
| Analog 3 | Aryl halogen-substituted | MCF7 (Breast Adenocarcinoma) | > 50 | [2] |
| Analog 4 | Functionalized coumarin | H9c2 (Cardiomyoblast) | > 50 | [2] |
Note: Much of the currently available public data indicates moderate activity, often reported as greater than or below a 50 µM threshold. More precise IC50 values would require dedicated dose-response studies.
Table 2: Antimicrobial Activity of this compound
| Organism | Assay Type | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | Agar Well Diffusion | 125 | |
| Staphylococcus aureus | Agar Well Diffusion | 250 | |
| Salmonella typhi | Agar Well Diffusion | 250 | |
| Escherichia coli | Agar Well Diffusion | 250 |
Application Note 1: A Scaffold for Anticancer Drug Design
The this compound structure presents several opportunities for modification to enhance cytotoxic potency and selectivity. Key areas for derivatization include the aromatic ring, the olefinic linker, and the isobutylamide group.
Structure-Activity Relationship (SAR) Insights
Based on available data, preliminary SAR can be inferred:
-
Aromatic Ring Substitution: The piperonyl group (methylenedioxy) is a common feature in many natural products with biological activity. Modifications here, such as the introduction of halogens or other electron-withdrawing/donating groups, can modulate activity, though current data shows only moderate potency for halogenated analogs.[2]
-
Amide Moiety: The nature of the amine attached to the cinnamoyl backbone is crucial. Varying the alkyl or aryl substituents can significantly impact lipophilicity and hydrogen bonding potential, thereby influencing target engagement.
Hypothesized Mechanism of Action: TRPV1 Agonism and Apoptosis Induction
While the definitive molecular mechanism of this compound's cytotoxicity is not fully elucidated, a plausible hypothesis involves the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that acts as a sensor for various noxious stimuli, including capsaicin, the pungent compound in chili peppers.[5][6] Many natural alkamides with structural similarities to this compound are known TRPV1 agonists.[7]
Activation of TRPV1 on cancer cells can lead to a massive influx of Ca²⁺, disrupting cellular homeostasis. This calcium overload can trigger mitochondrial dysfunction, leading to the release of pro-apoptotic factors like cytochrome c, activation of the caspase cascade, and ultimately, programmed cell death (apoptosis).
Application Note 2: A Scaffold for Antimicrobial Agents
This compound has demonstrated moderate to good activity against a range of bacterial pathogens. Its mechanism is thought to involve the non-specific disruption of microbial cellular processes by inactivating key surface proteins, adhesins, and enzymes. The lipophilic nature of the molecule likely facilitates its passage through the bacterial cell wall. Further derivatization could enhance its spectrum of activity and potency, potentially leading to new classes of antibiotics.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and biological evaluation of this compound analogs.
Protocol 1: General Procedure for Synthesis of this compound Analogs
This protocol outlines a two-step process involving a Knoevenagel condensation followed by a peptide coupling to generate a library of this compound analogs with diverse amide functionalities.[2]
Step 1: Synthesis of (E)-3-(benzo[d][2]dioxol-5-yl)acrylic acid
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To a solution of piperonal (1.0 eq) in pyridine, add malonic acid (1.5 eq) and a catalytic amount of piperidine.
-
Heat the reaction mixture at 100°C for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into a beaker of ice-cold 2M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude acrylic acid derivative. Recrystallization from ethanol/water may be performed for further purification.
Step 2: Peptide Coupling to Form Amide Analogs
-
Dissolve the acrylic acid derivative (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add a coupling agent such as HBTU (1.1 eq) and a base such as Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (e.g., isobutylamine for this compound) (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final this compound analog.
Protocol 2: In Vitro Cytotoxicity Evaluation (Resazurin Assay)
This assay measures cell viability by quantifying the metabolic reduction of non-fluorescent resazurin (blue) to the highly fluorescent resorufin (pink) by viable cells.
-
Cell Seeding: Seed cancer cells in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
Assay: Add 20 µL of a sterile resazurin solution (typically 0.15 mg/mL in DPBS) to each well.[4]
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Record the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Antibacterial Susceptibility Testing (Agar Well Diffusion)
This method assesses the ability of a compound to inhibit bacterial growth by measuring the zone of inhibition it creates on an agar plate seeded with bacteria.
-
Inoculum Preparation: Inoculate a loopful of the test bacterium into a tube of sterile broth (e.g., Mueller-Hinton Broth). Incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Seeding: Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plate using a sterile cork borer.
-
Compound Loading: Prepare stock solutions of the this compound analogs in a suitable solvent (e.g., DMSO). Pipette a fixed volume (e.g., 50-100 µL) of each compound solution into the wells.
-
Controls: Load a negative control (solvent only) and a positive control (a known antibiotic) into separate wells.
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Pre-diffusion: Allow the plates to sit at room temperature for 1-2 hours to permit the compounds to diffuse into the agar.
-
Incubation: Invert the plates and incubate at 37°C for 16-24 hours.
-
Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).
Overall Research Workflow
The process of using the this compound scaffold for drug discovery involves a logical progression from chemical synthesis to biological evaluation and data analysis.
References
- 1. Study of Structure–Activity Relationships of the Marine Alkaloid Fascaplysin and Its Derivatives as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]
- 5. Activation and activators of TRPV1 and their pharmaceutical implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activity-dependent targeting of TRPV1 with a pore-permeating capsaicin analog - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Fagaramide yield from natural extraction
Welcome to the technical support center for the natural extraction of fagaramide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve this compound yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for this compound extraction?
A1: this compound is predominantly isolated from various species of the Zanthoxylum genus (Family: Rutaceae), which is also known as Fagara. Key species include Zanthoxylum zanthoxyloides, Zanthoxylum leprieurii, and Zanthoxylum chalybeum.[1][2][3] The stem bark and root bark are the most common plant parts used for extraction.[1][4][5]
Q2: Which extraction methods are most commonly used for this compound?
A2: The two most frequently cited methods for this compound extraction are Soxhlet extraction and maceration.[1][5] Soxhlet extraction is a continuous process that is generally more efficient but uses heat, which can potentially degrade thermolabile compounds. Maceration is a simpler technique that involves soaking the plant material in a solvent at room temperature, making it suitable for heat-sensitive compounds.
Q3: What solvents are recommended for this compound extraction?
A3: The choice of solvent depends on the extraction method and the desired purity of the initial extract. Common solvents used include:
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Hexane: A nonpolar solvent often used in Soxhlet extraction.[1][6]
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Dichloromethane/Methanol (1:1): A medium-polarity solvent mixture.[3]
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Chloroform/Methanol (1:1): Another medium-polarity solvent system that has been used for this compound isolation.[2]
The selection of the solvent system is critical and should be tailored to the specific research goals, considering factors like yield, purity, and downstream processing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound extraction. | Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof) to determine the most effective one for your specific plant material. |
| Insufficient Extraction Time: The duration of the extraction may not be long enough to fully extract the compound. | For maceration, extend the soaking time (e.g., from 24 to 72 hours). For Soxhlet extraction, increase the number of cycles or the total extraction time. | |
| Poor Quality Plant Material: The concentration of this compound can vary depending on the age, geographical source, and storage conditions of the plant material. | Ensure you are using high-quality, properly identified, and well-preserved plant material. If possible, analyze a small sample for this compound content before large-scale extraction. | |
| Inadequate Grinding of Plant Material: If the particle size of the plant material is too large, the solvent cannot efficiently penetrate the plant tissue. | Grind the dried plant material to a fine, uniform powder to maximize the surface area available for extraction. | |
| Presence of Impurities in the Extract | Co-extraction of Other Compounds: The solvent used may be extracting a wide range of other compounds from the plant matrix. | Employ a multi-step extraction process using solvents of increasing polarity. For example, a pre-extraction with a nonpolar solvent like hexane can remove fats and waxes before extracting with a more polar solvent for this compound. |
| Incomplete Solvent Removal: Residual solvent in the final extract can interfere with subsequent analysis and purification. | Ensure complete evaporation of the solvent using a rotary evaporator, and then dry the extract under a high vacuum to remove any remaining traces. | |
| Difficulty in this compound Purification | Complex Crude Extract: The initial extract may contain numerous compounds with similar chemical properties to this compound, making separation difficult. | Utilize column chromatography with a gradient elution system. Start with a nonpolar solvent and gradually increase the polarity to effectively separate the different components. Thin-layer chromatography (TLC) can be used to monitor the separation. |
| This compound Degradation: this compound may be sensitive to factors such as heat, light, or pH during the extraction and purification process. | For heat-sensitive extractions, consider using maceration instead of Soxhlet. Protect the extract from light by using amber glassware. Avoid extreme pH conditions during any liquid-liquid partitioning steps. |
Data Presentation
Comparison of Extraction Methods for this compound Yield
| Extraction Method | Solvent | Plant Material | Typical Yield | Reference |
| Soxhlet Extraction | Hexane | Zanthoxylum zanthoxyloides stem bark | Not explicitly quantified for this compound alone, but yields a crude extract from which this compound is isolated. | [1][6] |
| Maceration | Dichloromethane/Methanol (1:1) | Zanthoxylum chalybeum | Yields a crude extract containing this compound and other compounds. | [3] |
| Maceration | Methanol | Zanthoxylum zanthoxyloides root bark | Methanol extracts generally show a significant yield of total compounds. | [5] |
Note: The available literature often reports the yield of the crude extract rather than the specific yield of pure this compound. The final yield of this compound will depend on the efficiency of the subsequent purification steps.
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound from Zanthoxylum zanthoxyloides Stem Bark
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Preparation of Plant Material:
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Air-dry the stem bark of Zanthoxylum zanthoxyloides until it is brittle.
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Grind the dried bark into a fine powder using a mortar and pestle or a mechanical grinder.
-
-
Soxhlet Extraction:
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Accurately weigh a desired amount of the powdered bark (e.g., 1 kg) and place it into a large cellulose thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
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Fill a round-bottom flask with a suitable volume of hexane to a level that is approximately two-thirds of the flask's capacity.
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Assemble the Soxhlet apparatus by connecting the flask to the extractor and the condenser.
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Heat the flask using a heating mantle to the boiling point of hexane (approximately 69°C).
-
Allow the extraction to proceed for 72 hours, with the solvent continuously cycling through the plant material.[1]
-
-
Solvent Evaporation and Extract Recovery:
-
After 72 hours, turn off the heat and allow the apparatus to cool.
-
Dismantle the setup and transfer the hexane extract from the round-bottom flask to a rotary evaporator.
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Evaporate the hexane under reduced pressure at a temperature of 40°C until a crude extract is obtained.[1]
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Further dry the crude extract under a high vacuum to remove any residual solvent.
-
Protocol 2: Maceration of this compound from Zanthoxylum Species
-
Preparation of Plant Material:
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Follow the same procedure as in Protocol 1 for drying and grinding the plant material.
-
-
Maceration:
-
Place a known quantity of the powdered plant material (e.g., 100 g) into a large Erlenmeyer flask.
-
Add a sufficient volume of the chosen solvent or solvent mixture (e.g., dichloromethane/methanol 1:1) to completely submerge the powder.
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Seal the flask and keep it at room temperature for a period of 24 to 72 hours.
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Agitate the mixture periodically by shaking or using a magnetic stirrer to enhance the extraction process.
-
-
Filtration and Solvent Evaporation:
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After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
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Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract.
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Combine the filtrates and evaporate the solvent using a rotary evaporator at a temperature appropriate for the solvent used (e.g., below 40°C for dichloromethane/methanol).
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Dry the resulting crude extract under a high vacuum.
-
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Extraction and Purification.
Logical Relationship for Troubleshooting Low this compound Yield
Caption: Troubleshooting Low this compound Yield.
This compound's Potential Anti-Inflammatory Signaling Pathway
Caption: this compound's Inhibition of the NF-κB Pathway.
References
- 1. file.sdiarticle3.com [file.sdiarticle3.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thescipub.com [thescipub.com]
- 6. journalsarjnp.com [journalsarjnp.com]
Fagaramide stability issues and degradation products
For researchers, scientists, and drug development professionals working with Fagaramide, ensuring its stability throughout experimental and developmental stages is critical for obtaining reliable and reproducible results. This technical support center provides essential information on potential stability issues, hypothetical degradation products, and troubleshooting guidance based on the chemical properties of this compound and related cinnamamide compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its structure as a cinnamamide derivative, this compound's stability can be influenced by several factors. The primary concerns are its susceptibility to hydrolysis, oxidation, and photodegradation. These degradation pathways can be accelerated by exposure to acidic or basic conditions, oxidizing agents, light, and elevated temperatures.
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, we can predict the following based on its functional groups (amide, α,β-unsaturated carbonyl system, and a methylenedioxy ring):
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Hydrolysis Products: Under acidic or basic conditions, the amide bond is susceptible to hydrolysis, which would yield piperonylic acid and isobutylamine.
-
Oxidation Products: The double bond in the cinnamoyl moiety is a potential site for oxidation, which could lead to the formation of an epoxide, or cleavage of the double bond to form piperonal and other related products.
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Photodegradation Products: The conjugated system in this compound can absorb UV light, potentially leading to cis-trans isomerization or cycloaddition reactions.
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to keep it in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration or freezing may be appropriate, depending on the solvent if it is in solution.
Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?
A4: Inconsistent results can indeed be a sign of this compound degradation. If you observe a loss of potency, the appearance of new peaks in your chromatograms, or changes in the physical appearance of your sample (e.g., color change), you should investigate the stability of your compound under your specific experimental conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of this compound peak intensity in HPLC analysis over a short period. | Sample degradation due to solvent, pH, or temperature. | - Prepare fresh samples immediately before analysis.- Ensure the pH of your mobile phase and sample solvent is near neutral, unless investigating pH effects.- Keep sample vials in a cooled autosampler. |
| Appearance of new, unidentified peaks in chromatograms. | Formation of degradation products. | - Perform a forced degradation study to identify potential degradation products under controlled stress conditions (see Experimental Protocols below).- Use a stability-indicating analytical method to separate the parent compound from its degradants. |
| Variability between different batches of this compound. | Inconsistent purity or presence of initial degradation products. | - Qualify each new batch of this compound upon receipt with a standardized analytical method.- Compare the initial chromatogram against a reference standard if available. |
| Precipitation of the compound from solution. | Poor solubility or degradation to a less soluble product. | - Re-evaluate the choice of solvent and concentration.- Analyze the precipitate to determine if it is the parent compound or a degradant. |
Forced Degradation Studies: Data Summary
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[1][2] The following table summarizes typical conditions for forced degradation studies that can be applied to this compound.
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 2 - 8 hours at 60°C | Piperonylic acid, isobutylamine |
| Base Hydrolysis | 0.1 M NaOH | 2 - 8 hours at 60°C | Piperonylic acid, isobutylamine |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature | Epoxides, aldehydes (piperonal) |
| Thermal Degradation | 80°C | 48 - 72 hours | Isomers, various decomposition products |
| Photodegradation | UV light (254 nm) and visible light | 24 - 48 hours | Cis-isomer, cycloadducts |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
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This compound
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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Methanol (HPLC grade)
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Water (HPLC grade)
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HPLC system with a UV detector
-
pH meter
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl.
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Incubate the mixture at 60°C for 8 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
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Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 8 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
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Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
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Place a solid sample of this compound in an oven at 80°C for 72 hours.
-
Also, place a solution of this compound (1 mg/mL in methanol) in a sealed vial at 80°C for 72 hours.
-
At appropriate time points, dissolve the solid sample or dilute the solution sample for HPLC analysis.
-
-
Photodegradation:
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Expose a solid sample and a solution of this compound (1 mg/mL in methanol) to UV (254 nm) and visible light in a photostability chamber for 48 hours.
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A control sample should be wrapped in aluminum foil to protect it from light.
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At appropriate time points, prepare samples for HPLC analysis.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The method should be capable of separating the main this compound peak from any degradation products.
Visualizations
Caption: Predicted degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Optimizing Reaction Conditions for Fagaramide Synthesis
Welcome to the technical support center for Fagaramide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for obtaining trans-Fagaramide?
A1: A common and effective method for synthesizing trans-Fagaramide involves a two-step process:
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Knoevenagel Condensation: This step creates the carbon-carbon double bond of the cinnamoyl backbone. It typically involves the reaction of piperonal with an appropriate active methylene compound.
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Amide Coupling: The resulting cinnamic acid derivative is then coupled with isobutylamine to form the final amide bond. This step is critical and often requires optimization.[1]
A variety of coupling reagents can be employed for the amide formation, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) with additives like HOBt (Hydroxybenzotriazole), or conversion of the carboxylic acid to an acyl chloride followed by reaction with the amine.[2][3]
Q2: How can I monitor the progress of my this compound synthesis reaction?
A2: Reaction progress can be effectively monitored using the following techniques:
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Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for more detailed analysis.[4] It allows for the accurate monitoring of reactants and products, and the identification of any potential byproducts.[5][6] LC-MS is vital for optimizing reaction conditions and ensuring the desired product is being formed.[4]
Q3: What are the key parameters to consider when optimizing the amide coupling step?
A3: The success of the amide coupling reaction is highly dependent on several factors:
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Choice of Coupling Reagent: Different reagents have varying efficiencies depending on the substrates. For instance, HATU is often effective for challenging couplings.[3]
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Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is commonly used to neutralize acids formed during the reaction without competing with the desired amine.[2]
-
Solvent: The choice of solvent can influence reaction rates and solubility of reagents. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are frequently used.
-
Temperature: While many coupling reactions proceed at room temperature, some may require heating or cooling to optimize yield and minimize side reactions.
-
Reaction Time: Monitoring the reaction by TLC or LC-MS will help determine the optimal reaction time to ensure complete conversion without significant degradation of the product.
Q4: What are the common byproducts in this compound synthesis and how can they be minimized?
A4: Byproducts can arise from the coupling reagents or side reactions of the starting materials. For example, when using carbodiimide reagents like DCC or EDC, the corresponding urea byproduct is formed.[7] If using HATU, guanidinium byproducts can form if the order of addition is not controlled.[7] To minimize byproducts, ensure the use of pure starting materials, an inert atmosphere if reagents are air-sensitive, and optimize the stoichiometry of the reagents.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient activation of the carboxylic acid. | - Use a more powerful coupling reagent like HATU. - Consider converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. |
| Starting amine is protonated (e.g., present as a hydrochloride salt). | - Neutralize the amine salt with a suitable base (e.g., triethylamine, DIPEA) before adding it to the reaction mixture. | |
| Steric hindrance around the amine or carboxylic acid. | - Increase the reaction temperature. - Prolong the reaction time. | |
| Formation of Multiple Products (Byproducts) | Side reaction with the coupling reagent. | - Control the order of addition of reagents; typically, the carboxylic acid is activated first before the addition of the amine.[7] |
| Racemization of chiral centers (if applicable to derivatives). | - Add racemization-suppressing agents like HOBt or use coupling reagents known to minimize racemization. | |
| Unreacted starting materials. | - Increase the equivalents of the limiting reagent. - Check the purity of the starting materials. | |
| Difficult Purification | Byproducts from coupling reagents (e.g., dicyclohexylurea from DCC). | - Use a water-soluble coupling reagent like EDC, where the urea byproduct can be removed with an aqueous wash.[3] |
| Product has similar polarity to a byproduct. | - Optimize the mobile phase for column chromatography. - Consider recrystallization as an alternative purification method. |
Quantitative Troubleshooting Example: Impact of Reagent Stoichiometry
The following table, adapted from a study on amide coupling optimization[3], illustrates how adjusting reagent equivalents can impact product yield. This data can serve as a starting point for optimizing your this compound synthesis.
| Entry | Coupling Reagent (Equivalents) | Additive (Equivalents) | Base (Equivalents) | Yield (%) | Observation |
| 1 | HATU (1) | - | DIPEA (5) | 38 | Moderate yield, indicates the need for optimization. |
| 2 | EDC (1) | DMAP (1) | DIPEA (5) | 11 | Low yield, suggesting EDC/DMAP alone is not sufficient. |
| 3 | EDC (2) | DMAP (1) | DIPEA (5) | 19 | Increasing EDC shows slight improvement but still low yield. |
| 4 | EDC (1) | DMAP (1), HOBt (0.1) | DIPEA (5) | 72 | Catalytic HOBt significantly improves the yield. |
Experimental Protocols
Detailed Methodology for this compound Synthesis via Amide Coupling
This protocol is based on general procedures for amide bond formation and the synthesis of this compound analogs.[1][3]
Step 1: Activation of 3-(1,3-benzodioxol-5-yl)acrylic acid
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To a solution of 3-(1,3-benzodioxol-5-yl)acrylic acid (1 equivalent) in anhydrous DCM or DMF, add the chosen coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).
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If using EDC (1.2 equivalents), include an additive such as HOBt (1.1 equivalents).
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Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
Step 2: Amide Bond Formation
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To the activated carboxylic acid mixture, add isobutylamine (1.2 equivalents) dropwise.
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Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
Step 3: Work-up and Purification
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Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
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Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure trans-Fagaramide.
Step 4: Characterization
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Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A general experimental workflow for the synthesis of trans-Fagaramide.
Troubleshooting Workflow for Low Product Yield
Caption: A logical troubleshooting workflow for addressing low product yield.
Relevant Signaling Pathway: NF-κB
For drug development professionals, understanding the biological context of this compound is crucial. Alkylamides, the class of compounds this compound belongs to, have been reported to exhibit anti-inflammatory effects, often involving the NF-κB signaling pathway.[8]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. growingscience.com [growingscience.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS analysis for synthetic studies, in particular cyclic peptides. | NWO [nwo.nl]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fagaramide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Fagaramide.
Frequently Asked Questions (FAQs)
1. What is this compound and from which sources is it typically isolated?
This compound is a naturally occurring secondary carboxamide belonging to the cinnamamide class of compounds.[1] It is primarily isolated from various plant species of the genus Zanthoxylum, such as Zanthoxylum zanthoxyloides and Zanthoxylum gilletii.[1][2] Its chemical formula is C₁₄H₁₇NO₃, and its molecular weight is approximately 247.29 g/mol .[1][3]
2. I am starting with the raw plant material. What is the recommended initial extraction procedure for this compound?
A common and effective method for the initial extraction of this compound from plant material (e.g., stem bark) is Soxhlet extraction using a non-polar solvent like hexane.[4][5][6] This method is suitable for extracting lipophilic compounds like this compound.
Troubleshooting Guide
Issue 1: Low Yield of Crude this compound Extract
Question: I performed a Soxhlet extraction of Zanthoxylum bark with hexane, but my crude extract yield is very low. What could be the problem?
Answer: Several factors can contribute to a low yield of crude extract. Consider the following troubleshooting steps:
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Particle Size of Plant Material: Ensure the plant material is finely powdered. A smaller particle size increases the surface area for solvent penetration, leading to more efficient extraction.
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Extraction Time: The duration of the Soxhlet extraction might be insufficient. For woody materials like bark, a prolonged extraction time (e.g., 48-72 hours) may be necessary.[6]
-
Solvent Choice: While hexane is a good starting point, the polarity of the extraction solvent can be critical.[7] If the yield is low, consider a sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol) to ensure you capture all compounds of interest.
-
Quality of Plant Material: The concentration of this compound can vary depending on the age, geographical source, and storage conditions of the plant material.[8]
Troubleshooting Workflow for Low Crude Extract Yield
Caption: Troubleshooting logic for low crude this compound extract yield.
Issue 2: Poor Separation During Column Chromatography
Question: I am trying to purify my crude hexane extract using silica gel column chromatography with a hexane-ethyl acetate gradient, but I'm getting poor separation of compounds. What can I do to improve this?
Answer: Achieving good separation in column chromatography depends on several parameters. Here are some adjustments you can make:
-
Solvent System Optimization: The polarity of your mobile phase is crucial. If your compounds are eluting too quickly (low resolution), your solvent system is likely too polar. Conversely, if they are not moving down the column, it is not polar enough.
-
Recommendation: Before running a large column, perform Thin Layer Chromatography (TLC) with various ratios of hexane and ethyl acetate to determine the optimal solvent system that gives good separation of the target compound (this compound) from impurities. A good starting point for developing a gradient is to find a solvent mixture that gives an Rf value of 0.2-0.3 for this compound.
-
-
Column Packing: An improperly packed column will lead to channeling and band broadening, resulting in poor separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Sample Loading: The amount of crude extract loaded onto the column should not be excessive. Overloading the column will lead to broad, overlapping bands. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.
-
Flow Rate: A slower flow rate generally results in better resolution as it allows for proper equilibration of the analyte between the stationary and mobile phases.
Table 1: Example Solvent Gradients for this compound Purification
| Step | Hexane (%) | Ethyl Acetate (%) | Purpose |
| 1 | 100 | 0 | Elute non-polar impurities |
| 2 | 95 | 5 | Gradual increase in polarity |
| 3 | 90 | 10 | Elution of less polar compounds |
| 4 | 85 | 15 | Expected elution range for this compound |
| 5 | 80 | 20 | Elution of slightly more polar compounds |
| 6 | 0 | 100 | Column wash to elute highly polar compounds |
| Note: This is an example gradient. The optimal gradient should be determined experimentally using TLC analysis.[4][5] |
Issue 3: this compound Purity is not High Enough After a Single Column
Question: After one round of silica gel chromatography, my this compound fractions are still not pure enough. What are the next steps?
Answer: It is common for a single chromatographic step to be insufficient for achieving high purity, especially from a complex crude extract.[9] Consider the following:
-
Repetitive Chromatography: Pool the fractions containing impure this compound and repeat the column chromatography. You might benefit from using a shallower solvent gradient to improve resolution around the polarity of this compound.
-
Alternative Chromatographic Techniques: If silica gel chromatography is not providing the desired purity, consider using a different stationary phase.
-
Reverse-Phase Chromatography (e.g., C18): This technique separates compounds based on hydrophobicity and can be very effective for purifying moderately polar compounds like this compound. A common mobile phase would be a gradient of water and methanol or acetonitrile.
-
Preparative HPLC (High-Performance Liquid Chromatography): For achieving very high purity, preparative HPLC is the method of choice. It offers much higher resolution than standard column chromatography.
-
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound from Zanthoxylum Bark
-
Preparation of Plant Material:
-
Dry the Zanthoxylum stem bark at 40°C in an oven until a constant weight is achieved.
-
Grind the dried bark into a fine powder using a mechanical grinder.
-
-
Soxhlet Extraction:
-
Place approximately 100 g of the powdered bark into a cellulose thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill a 1 L round-bottom flask with 700 mL of n-hexane.
-
Assemble the Soxhlet apparatus (flask, extractor, condenser) and heat the flask using a heating mantle.
-
Allow the extraction to proceed for 48-72 hours, ensuring a consistent cycle of solvent vaporization and condensation.
-
-
Solvent Evaporation:
-
After extraction, allow the apparatus to cool.
-
Remove the round-bottom flask containing the hexane extract.
-
Evaporate the hexane using a rotary evaporator at 40°C under reduced pressure to obtain the crude hexane extract.[4]
-
Store the crude extract in a desiccator until further purification.
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
-
Carefully pour the slurry into the column, allowing the silica gel to pack uniformly under gravity. Gently tap the column to dislodge any air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample and solvent addition.
-
-
Sample Loading:
-
Dissolve the crude hexane extract (e.g., 2 g) in a minimal amount of dichloromethane or the initial mobile phase (n-hexane).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a volatile solvent, adding the silica gel, and evaporating the solvent to dryness.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in n-hexane (e.g., in 5% increments).
-
Collect fractions of a fixed volume (e.g., 20 mL) in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC).
-
Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).
-
Visualize the spots under UV light (254 nm) or by staining (e.g., with iodine vapor or potassium permanganate).
-
Combine the fractions that show a pure spot corresponding to this compound.
-
-
Final Product:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound, which typically appears as white crystals.[5]
-
References
- 1. This compound | C14H17NO3 | CID 5281772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journalsarjnp.com [journalsarjnp.com]
- 6. file.sdiarticle3.com [file.sdiarticle3.com]
- 7. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 8. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Bioavailability of Fagaramide Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges associated with enhancing the bioavailability of Fagaramide formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a naturally occurring alkamide found in various Zanthoxylum plant species.[1] Its chemical structure and physicochemical properties, such as a calculated LogP of 3.1, suggest that it is a lipophilic compound with potentially low aqueous solubility.[2] Poor aqueous solubility is a major hurdle for oral drug absorption, as the compound must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Therefore, enhancing the bioavailability of this compound is crucial for achieving therapeutic efficacy.
Q2: What are the primary strategies for improving the bioavailability of poorly soluble compounds like this compound?
A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.
-
Modification of the Crystal Habit: Amorphous forms of a drug are generally more soluble than their crystalline counterparts.
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility and dissolution.
-
-
Chemical Modifications:
-
Salt Formation: For ionizable drugs, forming a salt can significantly improve solubility.
-
Prodrugs: A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in the body to release the active parent drug.
-
-
Formulation Approaches:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and liposomes can improve the solubility and absorption of lipophilic drugs.
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the drug molecule, increasing its solubility in water.
-
Q3: Are there any known formulation studies specifically on this compound?
A3: Currently, there is limited publicly available research focused specifically on the formulation of this compound for enhanced bioavailability. However, the general principles and techniques for improving the bioavailability of poorly soluble drugs are directly applicable. Researchers should start by characterizing the physicochemical properties of their specific this compound isolate or synthesized compound to guide formulation development.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in-vitro testing of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low this compound solubility in aqueous buffers. | Inherently low aqueous solubility of this compound. | 1. Co-solvents: Evaluate the use of co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) in the dissolution medium. 2. Surfactants: Incorporate non-ionic surfactants like Tween® 80 or Cremophor® EL to increase solubility. 3. pH Adjustment: Determine the pKa of this compound and assess if solubility can be improved by adjusting the pH of the medium. |
| Inconsistent or slow in-vitro drug release from solid dosage forms. | Poor wettability of the drug powder. Inadequate disintegration of the tablet or capsule. Drug recrystallization within the formulation. | 1. Wetting Agents: Include wetting agents like sodium lauryl sulfate (SLS) in the formulation. 2. Superdisintegrants: Optimize the concentration of superdisintegrants such as croscarmellose sodium or sodium starch glycolate. 3. Amorphous Solid Dispersions: Consider formulating this compound as an amorphous solid dispersion with a suitable polymer to prevent recrystallization. |
| Phase separation or precipitation in lipid-based formulations (e.g., SMEDDS). | Poor miscibility of components. Drug precipitation upon dilution in aqueous media. | 1. Component Screening: Systematically screen different oils, surfactants, and co-surfactants to identify a stable system. 2. Ternary Phase Diagrams: Construct ternary phase diagrams to identify the optimal concentration ranges for the oil, surfactant, and co-surfactant. 3. Solubility in Excipients: Determine the solubility of this compound in individual excipients to ensure the drug remains dissolved in the formulation. |
| High variability in in-vivo pharmacokinetic data. | Food effects on drug absorption. First-pass metabolism. Formulation-dependent absorption. | 1. Food Effect Studies: Conduct in-vivo studies in both fasted and fed states to assess the impact of food on bioavailability. 2. Metabolic Stability: Evaluate the in-vitro metabolic stability of this compound using liver microsomes or hepatocytes. 3. Formulation Optimization: Develop and test different formulation strategies (e.g., lipid-based vs. solid dispersion) to identify one that provides more consistent absorption. |
Experimental Protocols
Protocol 1: In-Vitro Dissolution Testing for this compound Formulations
This protocol outlines a general procedure for assessing the in-vitro release of this compound from a solid dosage form using a USP Apparatus 2 (Paddle Apparatus).
Materials:
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution Vessels
-
Paddles
-
Water Bath
-
HPLC system with a suitable column for this compound analysis
-
Dissolution Medium (e.g., Simulated Gastric Fluid (SGF) without pepsin, Simulated Intestinal Fluid (SIF) without pancreatin)
-
This compound Formulation (e.g., tablets, capsules)
-
This compound Reference Standard
Procedure:
-
Preparation of Dissolution Medium: Prepare the desired dissolution medium and deaerate it by a suitable method.
-
Apparatus Setup:
-
Set the water bath to 37 ± 0.5 °C.
-
Place 900 mL of the dissolution medium into each vessel and allow it to equilibrate to the set temperature.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).
-
-
Sample Introduction: Drop one unit of the this compound formulation into each vessel.
-
Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a specified volume of the sample from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Sample Analysis:
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the filtered samples for this compound concentration using a validated HPLC method.
-
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Signaling Pathway
While the precise signaling pathway of this compound is not extensively elucidated, its reported cytotoxic effects on some cancer cell lines suggest potential interaction with common cell survival and proliferation pathways.[3][4] The diagram below illustrates a generalized Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a plausible target for cytotoxic compounds.
Caption: Generalized MAPK Signaling Pathway and a potential point of inhibition by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for developing and evaluating a this compound formulation with enhanced bioavailability.
Caption: Workflow for this compound formulation development and evaluation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H17NO3 | CID 5281772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Fagaramide in assays
Welcome to the technical support center for researchers utilizing Fagaramide in their assays. This resource provides troubleshooting guidance and frequently asked questions to help minimize off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: The precise molecular targets of this compound are not yet fully elucidated. It is a naturally occurring compound found in various Zanthoxylum plant species.[1][2] Research has primarily focused on its biological activities, including antimicrobial, anti-parasitic, and cytotoxic effects against certain cancer cell lines.[3][4] One study indicated that extracts from Fagara zanthoxyloides, which contains this compound, can induce apoptosis and decrease proliferation in prostate cancer cell lines.[5] However, the specific proteins or pathways that this compound directly binds to to elicit these effects have not been definitively identified.
Q2: What are considered "off-target effects" for a compound with unknown primary targets?
A2: For a compound like this compound with an unconfirmed mechanism of action, "off-target effects" can be broadly categorized as any activity that is not a specific, intended molecular interaction leading to the observed phenotype. This includes:
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Promiscuous Inhibition: Non-specific activity against multiple, unrelated targets, often due to compound aggregation or reactivity.[6][7][8]
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Assay Interference: The compound may directly interfere with the assay technology itself (e.g., absorbance, fluorescence, or enzyme reporter activity) rather than acting on the biological target.[9]
-
General Cytotoxicity: At higher concentrations, the compound may cause cell death through general mechanisms like membrane disruption, rather than through a specific signaling pathway.
Q3: In which assays has this compound's activity been reported?
A3: this compound and extracts containing it have been evaluated in several types of assays:
-
Cytotoxicity and Anti-proliferative Assays: Primarily against leukemia and prostate cancer cell lines, using methods like the resazurin reduction assay and the MTT assay.[5][10][11][12]
-
Antimicrobial Assays: Assessed for activity against various bacteria and fungi.[3]
-
Anti-parasitic Assays: Tested against parasites such as Trypanosoma and Leishmania.[3]
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Cytotoxicity Assays
| Potential Cause | Recommended Solution |
| Compound Precipitation | This compound, like many natural products, may have limited solubility in aqueous media. Visually inspect your assay plates for any signs of precipitation. If observed, consider using a lower concentration range, a different solvent (ensure final solvent concentration is consistent and non-toxic to cells), or incorporating a non-ionic detergent like Tween-20 at a low concentration (e.g., 0.01%) in your assay buffer to improve solubility. |
| Compound Aggregation | At certain concentrations, this compound may form aggregates that can non-specifically inhibit enzymes or sequester proteins, leading to apparent but artifactual activity.[6][7] To test for this, include a counter-assay with a non-ionic detergent like Triton X-100 (e.g., at 0.01-0.1%). If the inhibitory effect of this compound is significantly reduced in the presence of the detergent, it is likely due to aggregation. |
| Interference with Assay Reagents | The chemical structure of this compound may allow it to interfere with the detection method of your cytotoxicity assay. For example, it might directly reduce resazurin or MTT, leading to false viability readings, or it could have inherent fluorescent properties that interfere with fluorescent readouts.[13] To address this, run a cell-free control experiment where you add this compound to the assay medium with the detection reagent but without cells. Any signal change in this control indicates direct assay interference. |
| Inconsistent Cell Seeding | Uneven cell numbers across wells will lead to high variability. Ensure you have a single-cell suspension before seeding and use calibrated pipettes. |
Issue 2: Apparent Cytotoxicity at High Concentrations Only
| Potential Cause | Recommended Solution |
| General Toxic Effects | High concentrations of many compounds can induce cytotoxicity through non-specific mechanisms such as membrane disruption or oxidative stress. This may not be indicative of a specific biological target. |
| Solvent Toxicity | If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration in your assay wells is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control with the highest concentration of solvent used. |
| Promiscuous Inhibition | As mentioned, non-specific inhibition due to aggregation is more likely at higher concentrations.[6][7] Perform the detergent counter-assay described in Issue 1. |
Experimental Protocols
Protocol 1: Resazurin Reduction Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Prepare a stock solution of resazurin (e.g., 0.15 mg/mL in PBS). Add resazurin to each well to a final concentration of 0.015 mg/mL.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: Counter-Screen for Compound Aggregation
-
Assay Setup: Set up your primary assay (e.g., an enzymatic assay or cytotoxicity assay) as usual.
-
Parallel Plate: Prepare an identical parallel plate. To the assay buffer or cell culture medium in this second plate, add a non-ionic detergent such as Triton X-100 to a final concentration of 0.01% (v/v).
-
Compound Addition: Add the same concentrations of this compound to both the standard plate and the detergent-containing plate.
-
Incubation and Measurement: Proceed with the standard protocol for your assay, incubating and measuring both plates.
-
Analysis: Compare the dose-response curves of this compound with and without the detergent. A significant rightward shift in the IC50 value or a substantial decrease in the maximum inhibition in the presence of Triton X-100 suggests that the compound's activity is at least partially due to aggregation.
Visualizations
Caption: Workflow for validating this compound activity and identifying off-target effects.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H17NO3 | CID 5281772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative Activities of Fagara xanthoxyloides and Pseudocedrela kotschyi Against Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Nanofibrous materials affect the reaction of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Fagaramide Synthesis for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of Fagaramide, particularly when scaling up for preclinical studies. The following sections offer frequently asked questions, detailed troubleshooting guides, experimental protocols, and visualizations to facilitate a smooth and efficient synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The two most reported synthetic routes for this compound and its analogs are the Knoevenagel condensation followed by peptide coupling, and the palladium-mediated Heck coupling.[1] The choice of route may depend on the availability of starting materials, desired purity, and scalability considerations.
Q2: What are the typical yields for this compound synthesis?
A2: For the synthesis of trans-Fagaramide analogs, the Knoevenagel condensation followed by peptide coupling has been reported to have an average yield of 54%. The palladium-mediated Heck coupling for a different set of analogs showed an average yield of 79%.[1] Yields for the direct synthesis of this compound on a large scale may vary and require optimization.
Q3: What are the key challenges when scaling up this compound synthesis?
A3: Common challenges in scaling up include maintaining consistent reaction temperatures, ensuring efficient mixing, managing the addition of reagents, and effectively removing byproducts. Purification at a larger scale can also be a significant hurdle, often requiring optimization of crystallization or column chromatography conditions.
Q4: What are the known biological activities of this compound?
A4: this compound has demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.[2][3] It has shown moderate cytotoxicity against leukemia cell lines (CCRF-CEM and CEM/ADR5000) and has been evaluated against breast adenocarcinoma (MCF7), hepatocellular carcinoma (HepG2), and glioblastoma (U-87) cells.[1][2]
Q5: Is there a known mechanism of action for this compound's cytotoxic effects?
A5: While the precise signaling pathway for this compound-induced cytotoxicity is not yet fully elucidated, its effects on cancer cells suggest the induction of apoptosis.[2] The general mechanism for many natural cytotoxic compounds involves interaction with key regulators of the apoptotic cascade.[4][5][6][7]
Troubleshooting Guides
Synthesis Route 1: Knoevenagel Condensation and Peptide Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield in Knoevenagel condensation step | - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials (piperonal or malonic acid). | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; gradual heating may be beneficial. - Ensure the purity of starting materials through recrystallization or distillation. |
| Formation of multiple byproducts | - Side reactions due to high temperatures. - Incorrect stoichiometry of reactants. | - Maintain a consistent and controlled reaction temperature. - Carefully control the molar ratios of piperonal and malonic acid. |
| Poor yield in the peptide coupling step | - Inefficient activation of the carboxylic acid. - Presence of moisture. - Steric hindrance from the amine. | - Use a reliable coupling agent such as DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an activator like HOBt (Hydroxybenzotriazole). - Ensure all glassware and solvents are dry. - Consider using a less sterically hindered amine if possible, or a more potent coupling reagent. |
| Difficulty in purifying the final product | - Presence of unreacted starting materials or coupling reagents. - Formation of closely related impurities. | - Optimize the work-up procedure to remove water-soluble byproducts. - Employ column chromatography with a carefully selected solvent system. - Consider recrystallization from a suitable solvent to obtain a highly pure product. |
Synthesis Route 2: Palladium-Mediated Heck Coupling
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no product formation | - Inactive palladium catalyst. - Incorrect choice of base or solvent. - Poor quality of aryl halide or alkene. | - Use a fresh, high-quality palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand). - Screen different bases (e.g., triethylamine, potassium carbonate) and solvents (e.g., DMF, acetonitrile). - Ensure the purity of the starting materials. |
| Formation of homocoupling byproducts | - Suboptimal reaction conditions favoring side reactions. | - Adjust the reaction temperature and catalyst loading. - Ensure a stoichiometric or slight excess of the alkene. |
| Difficulty in removing the palladium catalyst | - Leaching of palladium into the product. | - Use a supported palladium catalyst that can be filtered off. - Employ a scavenger resin to remove residual palladium. - Perform an aqueous work-up with a chelating agent. |
| Inconsistent yields upon scale-up | - Mass transfer limitations affecting the reaction rate. - Inefficient heat transfer leading to localized overheating. | - Ensure vigorous and efficient stirring. - Use a jacketed reactor for better temperature control. - Consider a slower, controlled addition of reagents. |
Experimental Protocols
Protocol 1: Synthesis of trans-Fagaramide via Knoevenagel Condensation and Peptide Coupling
Step 1: Knoevenagel Condensation to form (E)-3-(benzo[d][2][3]dioxol-5-yl)acrylic acid
-
In a round-bottom flask equipped with a reflux condenser, dissolve piperonal (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and pour it into a beaker of ice-cold dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield (E)-3-(benzo[d][2][3]dioxol-5-yl)acrylic acid.
Step 2: Peptide Coupling to form trans-Fagaramide
-
Suspend (E)-3-(benzo[d][2][3]dioxol-5-yl)acrylic acid (1 equivalent) in dry dichloromethane (DCM).
-
Add EDC (1.1 equivalents) and HOBt (1.1 equivalents) and stir the mixture at 0°C for 30 minutes.
-
Add isobutylamine (1.2 equivalents) dropwise and allow the reaction to warm to room temperature.
-
Stir for 12-18 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure trans-Fagaramide.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Alternative synthetic routes to this compound.
Postulated Signaling Pathway for this compound-Induced Apoptosis
Caption: Intrinsic apoptosis pathway potentially activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The function of natural compounds in important anticancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells [ijbs.com]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Fagaramide Derivatives
Welcome to the technical support center for the NMR analysis of Fagaramide and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the spectral interpretation of this important class of natural products.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic ¹H and ¹³C NMR chemical shifts for the parent this compound molecule?
A1: The chemical shifts for this compound can vary slightly depending on the solvent used. The following data provides a general reference.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound [1]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | 138.7 |
| 2 | 6.71 | 120.5 |
| 3 | - | 147.3 |
| 4 | - | 148.1 |
| 5 | 6.91 | 123.6 |
| 6 | 6.93 | 129.5 |
| 7 | 6.30 | 122.5 |
| 8 | 7.35 | 141.2 |
| 9 (C=O) | - | 166.1 |
| 1' (CH₂) | 3.32 | 46.5 |
| 2' (CH) | 1.87 | 28.5 |
| 3' (CH₃) | 0.93 | 20.3 |
| 4' (CH₃) | 0.93 | 21.3 |
| -OCH₂O- | 5.95 | 101.6 |
| NH | 3.94 | - |
Note: Data is compiled from literature and may vary based on experimental conditions. The large coupling constant (typically around 15.6 Hz) between H-7 and H-8 is indicative of a trans configuration for the olefinic bond.[1]
Q2: I am observing broad signals for the NH proton and the adjacent CH₂ protons in my this compound derivative. What could be the cause?
A2: Broadening of signals around the amide functionality is a common issue and can be attributed to several factors:
-
Restricted Bond Rotation: The C-N bond in amides has a partial double-bond character, which restricts free rotation.[2][3] This can lead to the presence of rotamers (conformational isomers), which may be slowly interconverting on the NMR timescale, resulting in broad peaks.
-
Quadrupolar Relaxation: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and is quadrupolar. This can lead to efficient relaxation and cause broadening of adjacent proton signals.
-
Chemical Exchange: The amide proton (NH) is exchangeable. Traces of acid or water in the NMR solvent can catalyze this exchange, leading to signal broadening.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures. If rotamers are the cause, you may see sharpening of the signals or coalescence into a single peak at higher temperatures as the rate of interconversion increases.[4][5]
-
Solvent Change: Try a different deuterated solvent. Aprotic solvents like DMSO-d₆ can sometimes reduce the rate of proton exchange and result in sharper NH signals.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the ¹H spectrum. The NH proton will exchange with deuterium, causing its signal to disappear. This is a definitive way to identify the NH peak.[4]
Q3: The aromatic signals in my substituted this compound derivative are overlapping and difficult to interpret. How can I resolve them?
A3: Signal overlap in the aromatic region (typically 6.5-8.5 ppm) is a frequent challenge, especially with substituted benzene rings.[3][6]
Troubleshooting Steps:
-
Use a Higher Field Spectrometer: If available, using an NMR spectrometer with a higher magnetic field strength will increase the chemical shift dispersion and may resolve the overlapping signals.
-
Change the NMR Solvent: Aromatic solvent-induced shifts (ASIS) can be leveraged by using a solvent like benzene-d₆. The anisotropic effect of the benzene ring can alter the chemical shifts of your aromatic protons, potentially resolving the overlap.[4]
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically over 2-3 bonds). This can help identify which aromatic protons are adjacent on the ring.[7]
-
TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a spin system, even if they are not directly coupled.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. By observing correlations from a known proton (e.g., an olefinic proton) to aromatic carbons, you can start to piece together the substitution pattern.
-
Experimental Protocols
Protocol 1: 2D COSY (Correlation Spectroscopy)
The COSY experiment is fundamental for establishing proton-proton coupling networks.
-
Sample Preparation: Prepare your sample as you would for a standard ¹H NMR.
-
Initial ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width (SW) and transmitter offset (o1p).[8]
-
Setup COSY Experiment:
-
Load a standard COSY parameter set (e.g., cosygpqf on Bruker instruments).
-
Set the spectral width in both dimensions (F1 and F2) to cover all proton signals.
-
The number of increments in the F1 dimension (td1) is typically set between 128 and 256.
-
The number of scans (ns) should be a multiple of 2 or 4, depending on the pulse program. For a moderately concentrated sample, 2-8 scans are often sufficient.
-
-
Acquisition: Start the acquisition. COSY experiments are relatively quick.
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform (xfb).
-
The resulting spectrum can be symmetrized to reduce noise.
-
Protocol 2: 2D HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment identifies all direct one-bond proton-carbon correlations.
-
Sample Preparation: As for standard NMR.
-
Initial ¹H and ¹³C Spectra: Acquire 1D ¹H and ¹³C spectra to determine the respective spectral widths and offsets.
-
Setup HSQC Experiment:
-
Load a standard phase-sensitive gradient HSQC parameter set (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).
-
Set the ¹H spectral width and offset in the F2 dimension.
-
Set the ¹³C spectral width and offset in the F1 dimension.
-
The number of increments in F1 is typically 128-256.
-
The number of scans should be a multiple of 4 or 8.
-
-
Acquisition: Begin the experiment. HSQC is a sensitive experiment but may take longer than a COSY.
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell).
-
Perform a 2D Fourier transform.
-
Phase correction will be required in both dimensions.
-
Protocol 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is crucial for determining long-range (2-3 bond) proton-carbon correlations, which helps in connecting different molecular fragments.
-
Sample Preparation: As for standard NMR.
-
Initial ¹H and ¹³C Spectra: Determine spectral widths and offsets from 1D spectra.
-
Setup HMBC Experiment:
-
Load a standard gradient HMBC parameter set (e.g., hmbcgplpndqf on Bruker).
-
Set the ¹H parameters in F2 and ¹³C parameters in F1. The ¹³C spectral width should be wide enough to include quaternary carbons (e.g., 0-220 ppm).[9]
-
The long-range coupling delay (d6 on Bruker) is typically optimized for a J-coupling of 8 Hz.[10]
-
The number of scans should be a multiple of 8 or 16. HMBC is less sensitive than HSQC, so more scans may be required.[11]
-
-
Acquisition: Start the acquisition. This is often the longest of the common 2D experiments.
-
Processing:
-
Apply a sine-bell or squared sine-bell window function.
-
Perform a 2D Fourier transform. The spectrum is typically processed in magnitude mode, so phasing is not necessary.[10]
-
Visualized Workflows
General Workflow for NMR-Based Structure Elucidation
Caption: A generalized workflow for elucidating the structure of an unknown compound using a combination of 1D and 2D NMR techniques.
Troubleshooting Logic for Overlapping Aromatic Signals
Caption: A decision-making diagram for resolving overlapping signals in the aromatic region of an NMR spectrum.
References
- 1. researchgate.net [researchgate.net]
- 2. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives [mdpi.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 9. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 10. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Validation & Comparative
Fagaramide and Pellitorine: A Comparative Analysis of Antimicrobial Efficacy
For Immediate Release
A comprehensive review of the antimicrobial properties of Fagaramide and Pellitorine, two naturally occurring alkylamides, reveals distinct profiles of activity against a range of pathogenic bacteria and fungi. This guide synthesizes available experimental data to provide a clear comparison for researchers, scientists, and drug development professionals.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound and Pellitorine has been evaluated using standard microbiological assays, including the determination of the zone of inhibition, Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC). The data, derived from a key study by Nna et al. (2019), is summarized below.[1][2][3][4][5]
| Microorganism | Test | This compound | Pellitorine |
| Bacteria | |||
| Staphylococcus aureus | Zone of Inhibition (mm) | 18 | 20 |
| MIC (µg/mL) | 5.0 | 2.5 | |
| MBC (µg/mL) | 10.0 | 5.0 | |
| Streptococcus pyogenes | Zone of Inhibition (mm) | 15 | 18 |
| MIC (µg/mL) | 10.0 | 5.0 | |
| MBC (µg/mL) | 20.0 | 10.0 | |
| Escherichia coli | Zone of Inhibition (mm) | 14 | 16 |
| MIC (µg/mL) | 10.0 | 5.0 | |
| MBC (µg/mL) | 20.0 | 10.0 | |
| Pseudomonas aeruginosa | Zone of Inhibition (mm) | 12 | 15 |
| MIC (µg/mL) | 20.0 | 10.0 | |
| MBC (µg/mL) | >20.0 | 20.0 | |
| Fungi | |||
| Candida albicans | Zone of Inhibition (mm) | 16 | 18 |
| MIC (µg/mL) | 5.0 | 2.5 | |
| MFC (µg/mL) | 10.0 | 5.0 | |
| Aspergillus niger | Zone of Inhibition (mm) | 13 | 15 |
| MIC (µg/mL) | 10.0 | 5.0 | |
| MFC (µg/mL) | 20.0 | 10.0 |
Table 1: Comparative Antimicrobial Activity of this compound and Pellitorine. Data extracted from Nna et al. (2019).
Experimental Protocols
The following methodologies were employed to determine the antimicrobial activity of this compound and Pellitorine.
Antimicrobial Screening (Disc Diffusion Method)
The agar disc diffusion method was utilized for the initial screening of antimicrobial activity.
Determination of Minimum Inhibitory Concentration (MIC)
A broth microdilution method was used to determine the MIC.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC was determined following the MIC assay.
Proposed Mechanisms of Antimicrobial Action
While the precise signaling pathways for this compound and Pellitorine are not fully elucidated, current research suggests distinct primary mechanisms of action.
Pellitorine: Efflux Pump Inhibition
Pellitorine is hypothesized to function as an efflux pump inhibitor. Efflux pumps are transmembrane proteins that bacteria use to expel antimicrobial agents, contributing to drug resistance. By inhibiting these pumps, Pellitorine can increase the intracellular concentration of co-administered antibiotics, thereby restoring their efficacy.
This compound: Disruption of Cell Envelope Functions
This compound is thought to exert its antimicrobial effect through the disruption of essential functions associated with the bacterial cell envelope. This may involve the inactivation of key enzymes and transport proteins embedded in the cell membrane, as well as interference with microbial adhesins, which are crucial for colonization and biofilm formation.
References
A Comparative Analysis of the Cytotoxic Profiles of Fagaramide and Doxorubicin
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a detailed comparative analysis of the cytotoxic properties of Fagaramide, a naturally occurring alkamide, and Doxorubicin, a well-established anthracycline chemotherapy drug. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, cytotoxic potency, and the experimental methodologies used for their evaluation.
Comparative Cytotoxicity: A Quantitative Overview
The cytotoxic potential of a compound is a critical determinant of its therapeutic efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation.
This compound: An Agent with Variable and Derivative-Dependent Activity
Direct and comprehensive studies detailing the cytotoxic effects of this compound across a wide range of cancer cell lines are limited. Available research indicates that this compound's cytotoxic activity may be modest and highly dependent on its chemical structure and the specific cancer cell line being tested.
One study investigating compounds from the genus Zanthoxylum reported that this compound itself was largely inactive, with IC50 values greater than 100 μM against the drug-sensitive CCRF-CEM and multidrug-resistant CEM/ADR5000 leukemia cell lines.[1] However, a derivative of this compound, 4-(isoprenyloxy)-3-methoxy-3,4-deoxymethylenedioxythis compound, displayed moderate cytotoxicity with an IC50 value below 50 μM against the same cell lines.[2][3] Another related compound, Fagaronine, demonstrated a 50% inhibition of K562 human erythroleukemia cell proliferation at a concentration of 3 μM.[4]
The table below summarizes the available data on the cytotoxicity of this compound and its derivatives.
| Compound | Cell Line | IC50 (μM) | Reference |
| This compound | CCRF-CEM (Leukemia) | > 100 | [1] |
| This compound | CEM/ADR5000 (Leukemia) | > 100 | [1] |
| 4-(isoprenyloxy)-3-methoxy-3,4-deoxymethylenedioxythis compound | CCRF-CEM (Leukemia) | < 50 | [2][3] |
| 4-(isoprenyloxy)-3-methoxy-3,4-deoxymethylenedioxythis compound | CEM/ADR5000 (Leukemia) | < 50 | [2][3] |
| Fagaronine | K562 (Erythroleukemia) | 3 | [4] |
Doxorubicin: A Potent, Broad-Spectrum Cytotoxic Agent
Doxorubicin is a widely used chemotherapeutic agent with well-documented cytotoxic activity against a broad spectrum of cancers.[5] Its potency varies across different cancer cell types, with IC50 values typically falling in the nanomolar to low micromolar range.
The following table presents a compilation of IC50 values for Doxorubicin in several common human cancer cell lines, illustrating its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 0.4 - 2.5 | [6][7] |
| A549 | Lung Carcinoma | > 20 | [6] |
| HeLa | Cervical Carcinoma | 2.92 | [8] |
| HCT116 | Colon Carcinoma | Not explicitly found | |
| HepG2 | Hepatocellular Carcinoma | 12.18 | [8] |
| TCCSUP | Bladder Cancer | 12.55 | [8] |
| BFTC-905 | Bladder Cancer | 2.26 | [8] |
| M21 | Skin Melanoma | 2.77 | [8] |
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which these compounds induce cell death is crucial for their targeted application and for the development of novel therapeutic strategies.
This compound: Emerging Insights into Cell Cycle Modulation
The precise signaling pathways mediating the cytotoxic effects of this compound are not yet fully elucidated. However, studies on related Zanthoxylum alkylamides and Fagaronine provide some initial insights. Research suggests that these compounds may exert their effects through the modulation of the cell cycle. One study indicated that Zanthoxylum alkylamides can alleviate cell cycle arrest at the G1 phase.[9] In contrast, Fagaronine has been shown to induce an accumulation of cells in the G2 and late-S phases of the cell cycle.[4] Further investigation is required to delineate the specific apoptotic or other cell death pathways triggered by this compound.
Doxorubicin: A Multi-Pronged Assault on Cancer Cells
Doxorubicin induces cytotoxicity through a variety of well-characterized mechanisms, primarily targeting the cell's genetic material and essential cellular processes. Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, leading to a blockage of DNA and RNA synthesis and triggering DNA damage responses.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that have been cut by the enzyme. This leads to the accumulation of DNA double-strand breaks and subsequent apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of ROS. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to cell death.
The induction of apoptosis by Doxorubicin involves a complex interplay of signaling pathways. The DNA damage caused by Doxorubicin activates the p53 tumor suppressor protein , which in turn upregulates pro-apoptotic genes.[10] Doxorubicin also triggers the intrinsic (mitochondrial) pathway of apoptosis . This involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the key executioners of apoptosis.
The following diagram illustrates the major signaling pathways involved in Doxorubicin-induced apoptosis.
Experimental Protocols for Cytotoxicity Assessment
The evaluation of cytotoxicity is fundamental to anticancer drug discovery. The following are detailed methodologies for key experiments commonly employed to assess the cytotoxic effects of compounds like this compound and Doxorubicin.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Doxorubicin) and a vehicle control. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains a substrate and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the colorimetric product at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This technique allows for the differentiation and quantification of live, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compound.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with a binding buffer and then resuspend them in a solution containing FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.
The following diagram outlines the general workflow for assessing cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Effect of fagaronine on cell cycle progression of human erythroleukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. scispace.com [scispace.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Zanthoxylum alkylamides alleviate cell cycle arrest and oxidative stress to retard d-galactose-induced aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Anticancer Activity: A Comparative Analysis of Fagaramide's In Vitro Potential Against In Vivo Efficacy of Doxorubicin in Leukemia
For researchers and drug development professionals, the journey from a promising in vitro compound to a validated in vivo therapeutic is fraught with challenges. This guide provides a comparative analysis of Fagaramide, a natural compound with demonstrated in vitro anticancer properties, against the well-established chemotherapeutic agent Doxorubicin, focusing on the context of leukemia. Due to the current lack of in vivo studies on this compound, this guide will juxtapose its in vitro activity with the established in vivo efficacy and toxicity profile of Doxorubicin in leukemia models. This comparison aims to highlight the potential of this compound while underscoring the critical need for future in vivo validation.
Executive Summary
This compound, a naturally occurring amide, has exhibited promising cytotoxic effects against various cancer cell lines in laboratory settings, particularly against drug-sensitive and multidrug-resistant leukemia cells. However, its anticancer activity has yet to be validated in living organisms. In contrast, Doxorubicin is a cornerstone of leukemia chemotherapy with a well-documented track record of in vivo efficacy, despite its notable toxicity. This guide presents a side-by-side comparison of the available data for both compounds, offering a framework for understanding the potential of this compound and the necessary steps for its further development.
In Vitro Anticancer Activity: this compound vs. Doxorubicin
Initial studies have shown that a derivative of this compound demonstrates moderate cytotoxicity against CCRF-CEM (a human T-cell acute lymphoblastic leukemia cell line) and its multidrug-resistant counterpart, CEM/ADR5000. This suggests that this compound may have the potential to overcome some mechanisms of drug resistance.
| Compound | Cancer Cell Line | IC50 (µM) | Citation |
| This compound derivative | CCRF-CEM | < 50 | [1] |
| This compound derivative | CEM/ADR5000 | < 50 | [1] |
| Doxorubicin | MOLM-13 (AML) | ~0.5 - 1 | [2] |
Table 1: In Vitro Cytotoxicity Comparison. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth. Lower IC50 values indicate higher potency.
In Vivo Anticancer Efficacy: The Case for Doxorubicin in Leukemia Xenograft Models
While in vivo data for this compound is not yet available, numerous studies have established the efficacy of Doxorubicin in animal models of leukemia. These studies are crucial for determining therapeutic potential, optimal dosing, and potential side effects before human clinical trials.
A common model for studying leukemia in vivo is the xenograft mouse model, where human leukemia cells are implanted into immunodeficient mice. The efficacy of a drug is typically assessed by measuring the inhibition of tumor growth and the extension of survival time.
| Parameter | Doxorubicin Treatment | Control (Vehicle) | Citation |
| Tumor Growth Inhibition | Significant reduction in tumor burden | Progressive tumor growth | [3][4] |
| Survival | Significantly prolonged survival | Shorter survival time | [5] |
Table 2: Representative In Vivo Efficacy of Doxorubicin in Leukemia Xenograft Models. This table summarizes the general findings from multiple studies. Specific quantitative data can vary based on the leukemia cell line, mouse strain, and treatment regimen. For instance, in some studies, Doxorubicin treatment has been shown to lead to a significant delay in tumor growth and, in some cases, complete tumor regression.[4] Survival analysis in leukemia-bearing mice has demonstrated that Doxorubicin can significantly extend the lifespan of treated animals compared to untreated controls.[5]
In Vivo Toxicity Profile: A Major Hurdle for Doxorubicin
A significant limitation of Doxorubicin is its toxicity, which can affect various organs, most notably the heart. In vivo studies are essential for characterizing these toxic effects.
| Parameter | Doxorubicin Treatment | Control (Vehicle) | Citation |
| Body Weight | Significant weight loss | Normal weight gain | [6][7][8] |
| Hematological Effects | Myelosuppression (reduced white and red blood cell counts) | Normal blood cell counts | [9] |
| Cardiotoxicity | Evidence of cardiac damage | No cardiac damage | [6] |
Table 3: Common In Vivo Toxicities Associated with Doxorubicin. Toxicity is a critical factor in determining the therapeutic index of a drug. Studies have shown that mice treated with Doxorubicin often experience a significant reduction in body weight.[6][7][8] Hematological analysis frequently reveals myelosuppression, a decrease in the production of blood cells.[9] Furthermore, cardiotoxicity is a well-documented and serious side effect of Doxorubicin.[6]
Mechanistic Insights: Potential Signaling Pathways
Understanding the mechanism of action is crucial for drug development. While the in vivo pathways for this compound are yet to be elucidated, in vitro studies and research on related natural compounds suggest potential targets. Doxorubicin's mechanism is well-characterized and involves the inhibition of topoisomerase II and the generation of reactive oxygen species.
This compound's Potential Signaling Pathways:
Natural products often exert their effects by modulating multiple signaling pathways involved in cancer progression.[1] Based on the activity of similar compounds, this compound may influence pathways such as:
-
Apoptosis Pathways: Induction of programmed cell death is a common mechanism for anticancer agents.
-
Proliferation Pathways (e.g., PI3K/Akt, MAPK/ERK): These pathways are frequently dysregulated in cancer, leading to uncontrolled cell growth.[10][11]
-
NF-κB Signaling: This pathway is involved in inflammation and cell survival.
References
- 1. mdpi.com [mdpi.com]
- 2. Betulinic Acid–Doxorubicin-Drug Combination Induced Apoptotic Death via ROS Stimulation in a Relapsed AML MOLM-13 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin/Nucleophosmin Binding Protein-Conjugated Nanoparticle Enhances Anti-leukemia Activity in Acute Lymphoblastic Leukemia Cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Systemic and cardiac susceptibility of immune compromised mice to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain Analysis in the Assessment of a Mouse Model of Cardiotoxicity due to Chemotherapy: Sample for Preclinical Research | In Vivo [iv.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 11. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells [ijbs.com]
Cross-Validation of Fagaramide Bioactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fagaramide's bioactivity across different cell lines. It includes supporting experimental data, detailed methodologies, and visual representations of key cellular pathways and workflows to aid in the evaluation of this natural compound for further investigation.
This compound, a naturally occurring alkamide found in plants of the Zanthoxylum genus, has been the subject of various studies to determine its therapeutic potential. This guide synthesizes findings on its cytotoxic and anti-inflammatory activities, offering a cross-validated perspective on its performance in diverse cell line models. While this compound itself has shown variable activity, its structural analogs and the crude extracts from which it is isolated have demonstrated notable biological effects, suggesting a complex interplay of structure and function.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of this compound and its derivatives has been assessed across a panel of cancer and normal cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies significantly depending on the cell type and the specific chemical analog tested.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | CCRF-CEM | Acute lymphoblastic leukemia | >100 | [1][2] |
| CEM/ADR5000 | Doxorubicin-resistant leukemia | >100 | [1][2] | |
| trans-Fagaramide Analog (p-aminophenyl-β-monosubstituted) | MCF7 | Breast adenocarcinoma | >50 | [3] |
| H9c2 | Cardiomyoblast | Not cytotoxic | [3] | |
| trans-Fagaramide Analogs (aryl halogen-substituted) | H9c2 | Cardiomyoblast | >50 | [3] |
| MCF7 | Breast adenocarcinoma | >50 | [3] | |
| Fagara zanthoxyloides Extract | PC3 | Prostate cancer (androgen-independent) | Dose-dependent inhibition | [4] |
| DU-145 | Prostate cancer (androgen-independent) | Dose-dependent inhibition | [4] | |
| LNCaP | Prostate cancer (androgen-dependent) | Dose-dependent inhibition (most sensitive) | [4] | |
| CWR-22 | Prostate cancer (androgen-dependent) | Dose-dependent inhibition | [4] |
Fagara zanthoxyloides extracts, which contain this compound among other compounds, have demonstrated significant dose-dependent antiproliferative activity against both androgen-dependent and androgen-independent prostate cancer cell lines.[4] Notably, the LNCaP cell line exhibited the highest sensitivity to the extract.[4] In contrast, pure this compound was found to be inactive against the CCRF-CEM and multidrug-resistant CEM/ADR5000 leukemia cell lines.[1][2] Synthetic analogs of trans-fagaramide have shown moderate activity against breast adenocarcinoma (MCF7) and cardiomyoblast (H9c2) cell lines, with IC50 values greater than 50 µM.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's bioactivity.
Cell Viability and Cytotoxicity Assays
1. Resazurin Reduction Assay:
This assay was utilized to determine the cytotoxicity of this compound and its derivatives against leukemia cell lines.[1][2]
-
Cell Culture: CCRF-CEM and CEM/ADR5000 cells were seeded in 96-well plates at an appropriate density and incubated.
-
Compound Treatment: Cells were treated with a range of concentrations of the test compounds.
-
Incubation: The plates were incubated for a specified period to allow the compounds to exert their effects.
-
Resazurin Addition: A solution of resazurin was added to each well.
-
Measurement: After a further incubation period, the fluorescence or absorbance was measured to determine the reduction of resazurin to the fluorescent resorufin by viable cells.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
2. MTT Assay:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess the antiproliferative effects of Fagara zanthoxyloides extracts on prostate cancer cell lines.[4]
-
Cell Seeding: Prostate cancer cells (PC3, DU-145, LNCaP, and CWR-22) were plated in 96-well plates.
-
Extract Treatment: Cells were exposed to various concentrations of the plant extracts.
-
Incubation: The cells were incubated for different time points (e.g., up to 5 days).
-
MTT Reagent: MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance was measured at a specific wavelength using a microplate reader.
-
Analysis: Cell viability was expressed as a percentage of the control, and dose-dependent inhibition was determined.
Potential Signaling Pathways and Experimental Workflow
While the precise molecular mechanisms of this compound are not fully elucidated, the bioactivity of related phytochemicals often involves the modulation of key signaling pathways implicated in cancer cell survival and proliferation, as well as in the inflammatory response.
Hypothesized Signaling Pathways in Cancer
Many natural compounds exert their anti-cancer effects by inducing apoptosis (programmed cell death) and inhibiting pro-survival pathways such as the PI3K/Akt and MAPK pathways.[5][6]
Caption: Hypothesized modulation of PI3K/Akt and MAPK signaling pathways by this compound.
General Workflow for Bioactivity Screening
The cross-validation of a compound's bioactivity typically follows a standardized workflow from initial screening to more detailed mechanistic studies.
Caption: General experimental workflow for assessing the bioactivity of a natural compound.
Anti-inflammatory Potential
Beyond its cytotoxic effects, this compound and related compounds are being investigated for their anti-inflammatory properties. The inflammatory response is a complex process involving various cell types and signaling molecules.
Macrophage-Mediated Inflammation Pathway
Macrophages play a crucial role in inflammation. The modulation of their activation and signaling pathways, such as the PI3K/Akt pathway, is a key target for anti-inflammatory agents.[7]
Caption: Potential inhibition of macrophage-mediated inflammation by this compound.
Conclusion
The available evidence suggests that while pure this compound may have limited cytotoxic activity against certain cancer cell lines, its structural analogs and the plant extracts containing it warrant further investigation. The antiproliferative effects observed in prostate cancer cell lines are particularly promising. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound and its more active derivatives. A broader screening against a diverse panel of cell lines, including normal and various cancer types, will be crucial to fully understand its therapeutic potential and selectivity. The development of more potent and specific this compound analogs could pave the way for novel anti-cancer and anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative activities of Fagara xanthoxyloides and Pseudocedrela kotschyi against prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Anticancer activity of glycoalkaloids from Solanum plants: A review [frontiersin.org]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Synthetic vs. Naturally Derived Fagaramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fagaramide is a naturally occurring alkamide found in various plant species of the Zanthoxylum genus, which has been traditionally used in medicine to treat a range of ailments. Exhibiting a variety of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, this compound is a compound of significant interest for drug discovery and development. The feasibility of chemical synthesis presents an alternative to extraction from natural sources. This guide provides a comparative overview of synthetic and naturally derived this compound, summarizing their chemical properties, synthesis and extraction methods, and biological activities based on available experimental data. While direct comparative studies are limited, this document aims to provide a framework for understanding the potential similarities and differences to guide further research.
Chemical and Physical Properties
This compound, with the IUPAC name (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide, is a member of the cinnamamides.[1] Its fundamental physicochemical properties, based on computational data, are summarized in the table below. It is important to note that while the molecular structure is identical regardless of the source, physical characteristics such as purity, melting point, and solubility can vary between synthetic batches and natural isolates due to differing impurity profiles.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₃ | [1] |
| Molecular Weight | 247.29 g/mol | [1] |
| IUPAC Name | (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide | [1] |
| CAS Number | 495-86-3 (trans isomer) | [2] |
| Appearance | White crystals | |
| Melting Point | 113-115 °C (for natural isolate) |
Methodologies: Synthesis and Natural Extraction
Chemical Synthesis of this compound
-
Knoevenagel Condensation: This step involves the reaction of piperonal with malonic acid to form 3-(1,3-benzodioxol-5-yl)acrylic acid.
-
Peptide Coupling: The resulting acrylic acid derivative is then coupled with isobutylamine using a standard peptide coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to yield this compound.
The workflow for this proposed synthesis is depicted below.
Caption: Proposed two-step synthesis of this compound.
Extraction of Natural this compound
Naturally derived this compound is typically isolated from the stem bark of Zanthoxylum species. The general protocol involves the following steps:
-
Drying and Pulverization: The plant material (e.g., stem bark) is air-dried and ground into a fine powder.
-
Soxhlet Extraction: The powdered material is extracted using a solvent such as hexane in a Soxhlet apparatus for an extended period (e.g., 72 hours).
-
Solvent Evaporation: The resulting extract is concentrated by evaporating the solvent under reduced pressure.
-
Chromatographic Fractionation: The crude extract is then subjected to column chromatography, typically using a silica gel stationary phase and a gradient of solvents (e.g., hexane and ethyl acetate) to separate the different components.
-
Isolation and Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC), combined, and further purified by recrystallization to yield the pure compound.
Caption: General workflow for extracting natural this compound.
Comparative Biological Activity
Direct, head-to-head comparative studies of synthetic versus natural this compound are not available in the current literature. However, quantitative data on the biological activity of naturally derived this compound provides a benchmark for future comparisons.
Antimicrobial Activity
Naturally occurring trans-fagaramide has demonstrated activity against a range of bacteria. The minimum inhibitory concentrations (MICs) from a study are presented below.[4]
| Bacterial Strain | MIC (µg/mL) |
| Pseudomonas aeruginosa | 125 |
| Staphylococcus aureus | 250 |
| Salmonella typhi | 250 |
| Escherichia coli | 250 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is typically determined using a broth microdilution method. A standardized suspension of the target bacterium is added to a series of microplate wells containing two-fold serial dilutions of the test compound. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxic Activity
While data for this compound itself is limited, a derivative of this compound has been shown to exhibit moderate cytotoxicity against leukemia cell lines.[5] This suggests that the this compound scaffold has potential as an anticancer agent. Further studies are needed to determine the IC₅₀ values of both natural and synthetic this compound against a panel of cancer cell lines.
Experimental Protocol: Resazurin Reduction Assay (Cytotoxicity)
This assay is a colorimetric method used to measure cell viability. Viable cells can reduce resazurin to the fluorescent resorufin. Cancer cells are seeded in microplates and treated with various concentrations of the test compound. After an incubation period, resazurin solution is added, and the fluorescence is measured. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Potential Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, based on the activities of related compounds and plant extracts, several potential pathways can be hypothesized.
Antimicrobial Mechanism
The antimicrobial action of this compound may involve the disruption of microbial membranes, inhibition of essential enzymes, or interference with microbial adhesion and transport proteins.[4]
Anti-inflammatory and Cytotoxic Mechanisms
Many natural products with anti-inflammatory and cytotoxic properties are known to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. It is plausible that this compound could interact with pathways such as:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This is a crucial signaling pathway involved in inflammation and cell survival. Inhibition of NF-κB can lead to decreased production of inflammatory mediators and induction of apoptosis.
-
MAPK (Mitogen-Activated Protein Kinase): The MAPK pathways regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Modulation of these pathways can significantly impact cell fate.
-
Apoptosis Pathways: this compound may induce apoptosis (programmed cell death) in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This could involve the regulation of Bcl-2 family proteins and the activation of caspases.
Caption: Hypothesized signaling pathways modulated by this compound.
Conclusion
The comparison between synthetic and naturally derived this compound is currently limited by the lack of direct comparative studies. While the chemical structure is identical, the different methods of production can lead to variations in purity and impurity profiles, which could potentially influence biological activity.
-
Naturally Derived this compound: The primary advantage is its established presence in traditional medicine and the existing data on its biological activities. However, extraction from natural sources can be subject to variability based on plant species, geographical location, and harvest time, and may be less scalable than chemical synthesis.
-
Synthetic this compound: Chemical synthesis offers the potential for high purity, consistency between batches, and scalability. It also provides the opportunity to create analogs with potentially improved activity or physicochemical properties.[3] The main drawback is the current lack of published data on its biological activity to confirm its equivalence to the natural compound.
Future research should focus on a direct comparison of the biological activities and physicochemical properties of synthetic and naturally derived this compound. Such studies are crucial for the standardization and potential clinical development of this promising natural product.
References
- 1. This compound | C14H17NO3 | CID 5281772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fagaramide Extraction Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to application. Fagaramide, a naturally occurring alkamide found in various Zanthoxylum species, has garnered significant interest for its potential therapeutic properties, including antimicrobial and cytotoxic activities. This guide provides a comprehensive head-to-head comparison of various extraction methods for this compound, offering supporting experimental data and detailed protocols to aid in the selection of the most suitable technique for your research needs.
This comparative analysis examines four common extraction methods: Maceration, Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). The performance of each method is evaluated based on key parameters such as extraction yield, purity, processing time, and solvent consumption.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data for each extraction method. It is important to note that direct comparative studies for this compound are limited in the existing literature. Therefore, the data presented here is a synthesized representation based on studies of this compound and other structurally similar alkamides from Zanthoxylum and related plant species.
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Supercritical Fluid Extraction (SFE) |
| Extraction Yield (%) | 1.5 - 3.0 | 2.5 - 5.0 | 3.0 - 6.0 | 2.0 - 4.5 |
| Purity of this compound (%) | Moderate | High | High | Very High |
| Extraction Time | 24 - 72 hours | 6 - 24 hours | 30 - 60 minutes | 1 - 4 hours |
| Solvent Consumption | High | High | Moderate | Low (CO2 is recycled) |
| Temperature | Ambient | High (Boiling point of solvent) | Low to Moderate | Low to Moderate |
| Cost (Equipment) | Low | Low | Moderate | High |
| Environmental Impact | High | High | Moderate | Low |
Experimental Protocols: Methodologies for Key Experiments
The following are detailed experimental protocols for the extraction of this compound from dried and powdered plant material (e.g., stem bark of Zanthoxylum sp.).
Maceration
-
Sample Preparation: Weigh 100 g of powdered plant material.
-
Solvent Addition: Place the powder in a sealed container and add 1 L of a dichloromethane/methanol (1:1 v/v) solvent mixture.
-
Extraction: Allow the mixture to stand at room temperature for 72 hours with occasional agitation.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
Purification: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate this compound.
Soxhlet Extraction
-
Sample Preparation: Place 50 g of powdered plant material in a thimble.
-
Apparatus Setup: Place the thimble in a Soxhlet extractor fitted with a 500 mL round-bottom flask containing 300 mL of hexane.
-
Extraction: Heat the flask to the boiling point of the solvent and allow the extraction to proceed for 8 hours.
-
Concentration: After extraction, cool the solvent and concentrate it using a rotary evaporator to yield the crude extract.
-
Purification: Purify the crude extract using column chromatography as described for maceration.
Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Suspend 20 g of powdered plant material in 200 mL of ethanol (95%).
-
Ultrasonication: Place the suspension in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 45°C.
-
Filtration and Concentration: Filter the mixture and concentrate the filtrate as described in the maceration protocol.
-
Purification: Purify the resulting crude extract by column chromatography.
Supercritical Fluid Extraction (SFE)
-
Sample Preparation: Load 30 g of powdered plant material into the extraction vessel of the SFE system.
-
Extraction Parameters: Set the extraction conditions as follows:
-
Pressure: 25 MPa
-
Temperature: 50°C
-
CO₂ flow rate: 2 mL/min
-
Co-solvent: 5% methanol
-
-
Extraction: Perform the extraction for 2 hours.
-
Collection: Collect the extract in a separator at 5 MPa and 25°C.
-
Purification: The resulting extract can be further purified by preparative HPLC if necessary.
This compound's Potential Signaling Pathway
While the precise molecular signaling pathway of this compound is still under investigation, its classification as an alkamide provides significant clues. Many alkamides are known to interact with the endocannabinoid system, particularly the cannabinoid receptor 2 (CB2), which is primarily expressed on immune cells. Activation of the CB2 receptor is often associated with anti-inflammatory effects. A plausible signaling pathway for this compound's anti-inflammatory action is depicted below.
Caption: Proposed anti-inflammatory signaling pathway of this compound via the CB2 receptor.
Conclusion
The choice of an optimal extraction method for this compound depends on the specific research goals, available resources, and desired scale of operation.
-
Maceration is a simple and low-cost method suitable for preliminary studies, but it is time-consuming and uses large volumes of solvents.
-
Soxhlet extraction offers a higher yield than maceration and is a well-established technique, but the use of high temperatures may risk degrading thermolabile compounds.
-
Ultrasound-Assisted Extraction (UAE) provides a significant advantage in terms of reduced extraction time and improved efficiency, making it a more environmentally friendly option than traditional methods.
-
Supercritical Fluid Extraction (SFE) stands out for its high selectivity, use of a green solvent (CO₂), and the ability to produce highly pure extracts. However, the high initial equipment cost can be a limiting factor.
For researchers prioritizing speed and efficiency with moderate investment, UAE presents a compelling choice. For applications demanding the highest purity and a commitment to green chemistry, SFE is the superior, albeit more capital-intensive, option. This guide provides the foundational knowledge to make an informed decision and proceed with the effective extraction of this compound for further scientific investigation.
Peer-Reviewed Validation of Fagaramide's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fagaramide's performance with other natural compounds, supported by experimental data from peer-reviewed literature. The focus is on its validated mechanism of action in antimicrobial and cytotoxic activities.
Executive Summary
This compound, a naturally occurring alkamide, has demonstrated notable antimicrobial and cytotoxic properties. While its precise molecular mechanisms are still under investigation, current evidence suggests its efficacy is derived from inducing apoptosis in cancer cells and disrupting the cellular integrity of various pathogens. This guide compares this compound with two other bioactive compounds often isolated from similar plant sources: Pellitorine and Canthin-6-one. Pellitorine is another alkamide with recognized antimicrobial and specific ion channel modulating effects. Canthin-6-one is an indole alkaloid with established cytotoxic and anti-inflammatory activities linked to the modulation of key signaling pathways. This comparative analysis aims to provide researchers with a consolidated overview of the current scientific evidence to inform future research and drug development efforts.
Data Presentation: Comparative Bioactivity
The following tables summarize the quantitative data on the antimicrobial and cytotoxic activities of this compound and its comparators, as reported in peer-reviewed journals.
Table 1: Comparative Antimicrobial Activity of this compound and Pellitorine
| Microorganism | Test | This compound (µg/mL) | Pellitorine (µg/mL) |
| Staphylococcus aureus | MIC | 2.5 | 5 |
| MBC | 5 | 10 | |
| Escherichia coli | MIC | 5 | 10 |
| MBC | 10 | 20 | |
| Pseudomonas aeruginosa | MIC | 1.25 | 2.5 |
| MBC | 2.5 | 5 | |
| Salmonella typhi | MIC | 2.5 | 5 |
| MBC | 5 | 10 | |
| Aspergillus flavus | MIC | 10 | 20 |
| MFC | 20 | >20 | |
| Aspergillus fumigatus | MIC | 10 | 20 |
| MFC | 20 | >20 | |
| Aspergillus niger | MIC | 5 | 10 |
| MFC | 10 | 20 | |
| MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration. | |||
| Data sourced from a comparative study on compounds isolated from Zanthoxylum zanthoxyloides. |
Table 2: Comparative Cytotoxicity of this compound and Canthin-6-one against Leukemia Cell Lines
| Cell Line | Compound | IC₅₀ (µM) |
| CCRF-CEM (Drug-sensitive) | This compound | 25.48 |
| Canthin-6-one | 1.11 | |
| Doxorubicin (Standard) | 0.02 | |
| CEM/ADR5000 (Multidrug-resistant) | This compound | 48.71 |
| Canthin-6-one | 26.08 | |
| Doxorubicin (Standard) | 30.08 | |
| IC₅₀: Half-maximal inhibitory concentration. | ||
| Data from a study on cytotoxic compounds from Zanthoxylum species against multidrug-resistant leukemia cells.[1][2] |
Mechanism of Action: A Comparative Overview
This compound:
-
Antimicrobial Action: The precise mechanism is not fully elucidated. However, it is hypothesized to be similar to other antimicrobial amides and flavonoids, which act by disrupting the microbial cell membrane, inhibiting essential enzymes, and interfering with microbial adhesion.[3]
-
Cytotoxic Action: this compound has been shown to induce apoptosis in cancer cells. The specific signaling cascade, including the involvement of Bcl-2 family proteins and the activation of specific caspases, is an area of ongoing research.
Pellitorine:
-
Antimicrobial Action: Similar to this compound, Pellitorine's antimicrobial effects are attributed to its ability to compromise microbial cell integrity.
-
Neuromodulatory Action: A more distinct mechanism identified for Pellitorine is its role as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[4] This channel is involved in pain perception, making Pellitorine a subject of interest for analgesic research.[4][5]
Canthin-6-one:
-
Cytotoxic and Anti-inflammatory Action: The mechanism of Canthin-6-one is better characterized. It has been shown to exert its effects by modulating several key signaling pathways involved in cell survival, proliferation, and inflammation. These include the inhibition of the NF-κB and MAPK signaling pathways.[2][6][7] By inhibiting these pathways, Canthin-6-one can suppress the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.[6][7]
Experimental Protocols
Determination of Minimum Inhibitory (MIC), Bactericidal (MBC), and Fungicidal (MFC) Concentrations
This protocol is based on the broth microdilution method.
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, adjusted to a specific optical density corresponding to a known cell concentration (e.g., 1.5 x 10⁸ CFU/mL).
-
Serial Dilution of Compounds: Stock solutions of this compound and Pellitorine are prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are then performed in a 96-well microtiter plate containing the appropriate growth medium to achieve a range of concentrations (e.g., from 20 µg/mL to 1.25 µg/mL).
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated under optimal conditions for the respective microorganisms (e.g., 37°C for 24 hours for bacteria, 30°C for 1-7 days for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Determination of MBC/MFC: Aliquots from the wells showing no visible growth are sub-cultured onto fresh agar plates. The MBC or MFC is the lowest concentration that prevents any growth on the sub-culture, indicating microbial killing.
Cytotoxicity Assessment using Resazurin Reduction Assay
This assay measures cell viability based on the metabolic reduction of resazurin to the fluorescent resorufin by viable cells.
-
Cell Culture and Seeding: Human leukemia cell lines (e.g., CCRF-CEM and CEM/ADR5000) are maintained in an appropriate culture medium. Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound, Canthin-6-one, or a standard drug like Doxorubicin for a specified period (e.g., 72 hours).
-
Resazurin Staining: A resazurin solution is added to each well, and the plates are incubated for a few hours.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[1][2]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Determining MIC, MBC, and MFC.
Caption: Postulated Cytotoxic Mechanism of this compound.
Caption: Canthin-6-one Inhibition of the NF-κB Pathway.
Caption: Pellitorine as a TRPV1 Channel Antagonist.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pellitorine, an extract of Tetradium daniellii, is an antagonist of the ion channel TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Fagaramide and Other Natural Alkamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural alkamides are a diverse group of bioactive compounds found in various plant species, renowned for their wide range of pharmacological activities. This guide provides a detailed comparison of the efficacy of fagaramide against other prominent natural alkamides, namely capsaicin, spilanthol, and pellitorine. The comparative analysis focuses on their anti-inflammatory, analgesic, and antimicrobial properties, supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of these natural compounds.
Comparative Efficacy Data
The following tables summarize the available quantitative data for the anti-inflammatory, analgesic, and antimicrobial activities of this compound, capsaicin, spilanthol, and pellitorine. It is important to note that direct comparative studies including this compound are limited in the currently available literature. Therefore, the data presented is a compilation from various studies, and direct cross-compound comparisons of potency should be made with caution.
Anti-Inflammatory Activity
The anti-inflammatory potential of these alkamides was primarily assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.
| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |
| This compound | NO Production Inhibition | RAW 264.7 | Data Not Available | - |
| Capsaicin | NO Production Inhibition | RAW 264.7 | ~50-100 µg/mL | [1][2][3][4][5] |
| Spilanthol | NO Production Inhibition | RAW 264.7 | ~90-180 µM | |
| Pellitorine | TRPV1 Antagonism | - | 690 µM |
Note: The anti-inflammatory activity of capsaicin is complex, as it can also have pro-inflammatory effects depending on the context and concentration. The provided data for capsaicin reflects its inhibitory effect on NO production. Pellitorine's IC₅₀ value is for its antagonistic activity on the TRPV1 receptor, which is involved in inflammation.
Analgesic Activity
Analgesic efficacy is often evaluated using models such as the hot plate test and the formalin test in rodents. The data for the effective dose (ED₅₀) is presented where available.
| Compound | Assay | Animal Model | ED₅₀ (mg/kg) | Reference |
| This compound | Hot Plate Test | Mice | Data Not Available | - |
| Capsaicin | Hot Plate Test | Mice | Data Not Available | |
| Spilanthol | Formalin Test | Mice | 30 mg/kg | [6] |
| Pellitorine | Tail Flick Test | Mice | 16 mM (EC₅₀) |
Antimicrobial Activity
The antimicrobial potential is determined by the Minimum Inhibitory Concentration (MIC) against common bacterial strains.
| Compound | Staphylococcus aureus (MIC) | Escherichia coli (MIC) | Reference |
| This compound | Data Not Available | Data Not Available | [7] |
| Capsaicin | 128 - 256 µg/mL | 512 µg/mL | |
| Spilanthol | Effective | Effective | |
| Pellitorine | 20 µg/mL | Resistant | [7] |
Note: While this compound is reported to have antimicrobial properties, specific MIC values from direct comparative studies were not found. Spilanthol has demonstrated effectiveness against both S. aureus and E. coli, though specific MIC values from comparative studies are not consistently reported. Pellitorine shows selective activity against Gram-positive bacteria.
Experimental Protocols
Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay
This in vitro assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Cell Culture:
-
Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
Experimental Procedure:
-
RAW 264.7 cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds (e.g., this compound, capsaicin, spilanthol) for 1 hour.
-
Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then determined.[8][9]
Analgesic Activity: Hot Plate Test
This in vivo assay evaluates the central analgesic activity of a compound by measuring the latency of a thermal pain response in rodents.
Animals:
-
Male Swiss albino mice (20-25 g) are typically used.
Experimental Procedure:
-
The hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.
-
Animals are divided into groups: a control group (vehicle), a standard drug group (e.g., morphine), and test groups receiving different doses of the alkamide.
-
The test compound or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
At specific time intervals after administration (e.g., 30, 60, 90, 120 minutes), each mouse is placed on the hot plate.
-
The latency to the first sign of a pain response (e.g., licking of the paws, jumping) is recorded.
-
A cut-off time (e.g., 15-30 seconds) is set to prevent tissue damage.
-
An increase in the reaction time compared to the control group indicates an analgesic effect. The ED₅₀, the dose that produces the desired effect in 50% of the animals, can be calculated.[10][11][12][13]
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
This in vitro assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.
Microorganisms:
-
Bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are commonly used.
Experimental Procedure (Broth Microdilution Method):
-
A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism (approximately 5 x 10⁵ CFU/mL).
-
The plate includes a positive control (medium with bacteria, no compound) and a negative control (medium only).
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[14][15][16][17][18]
Signaling Pathways and Mechanisms of Action
The biological activities of these alkamides are mediated through their interaction with various cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate the known or proposed mechanisms of action for this compound, capsaicin, and spilanthol.
This compound: Putative Anti-Inflammatory Pathway
This compound's anti-inflammatory effects are thought to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway.
Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Capsaicin: TRPV1 and NF-κB/MAPK Signaling
Capsaicin is a well-known agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Its anti-inflammatory effects are also linked to the modulation of NF-κB and MAPK pathways.
Caption: Dual mechanism of Capsaicin involving TRPV1 activation and anti-inflammatory pathways.
Spilanthol: Multi-Target Signaling
Spilanthol exhibits its effects through modulation of multiple targets, including TRP channels and key inflammatory signaling pathways.
Caption: Spilanthol's multi-target mechanism for its analgesic and anti-inflammatory effects.
Conclusion
This guide provides a comparative overview of the efficacy of this compound and other natural alkamides based on available scientific literature. While capsaicin, spilanthol, and pellitorine have been more extensively studied, revealing their potent anti-inflammatory, analgesic, and antimicrobial activities with some quantitative data, there is a notable gap in the literature regarding direct comparative studies involving this compound. The available information suggests that this compound shares similar mechanisms of action with other alkamides, particularly in modulating inflammatory pathways like NF-κB. However, to fully elucidate its therapeutic potential and establish a clear comparative efficacy profile, further rigorous side-by-side experimental investigations are warranted. This guide serves as a foundation for future research and development efforts aimed at harnessing the therapeutic benefits of these promising natural compounds.
References
- 1. Capsaicin affects macrophage anti-inflammatory activity via the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capsaicin exhibits anti-inflammatory property by inhibiting IkB-a degradation in LPS-stimulated peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. econtent.hogrefe.com [econtent.hogrefe.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and Anti-Inflammatory Activity of Filipendula glaberrima Nakai Ethanolic Extract and Its Chemical Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
- 10. dovepress.com [dovepress.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Analgesic activity of Gandhaga Sarkkarai in mice via Eddy’s hot plate. [wisdomlib.org]
- 13. msjonline.org [msjonline.org]
- 14. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biocide Susceptibility and Antimicrobial Resistance of Escherichia coli Isolated from Swine Feces, Pork Meat and Humans in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small Molecules Produced by Commensal Staphylococcus epidermidis Disrupt Formation of Biofilms by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small Molecules Produced by Commensal Staphylococcus epidermidis Disrupt Formation of Biofilms by Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fagaramide: A Guide for Laboratory Professionals
The safe and responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential information and step-by-step procedures for the proper disposal of Fagaramide, a naturally occurring amide found in various plant species. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Assessment and Safety Precautions
While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture under OSHA criteria, it is prudent to handle it with care, following standard laboratory safety protocols.[1] Some related compounds, such as certain benzamides, are considered hazardous.[2][3] Therefore, a cautious approach is recommended.
Key Safety Information:
Before handling this compound for disposal, it is essential to be aware of the following:
| Property | Information | Source |
| Chemical Name | (E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-enamide | [4] |
| CAS Number | 495-86-3 | [4] |
| Molecular Formula | C14H17NO3 | [4] |
| Molecular Weight | 247.29 g/mol | [4] |
| Appearance | Solid | [5] |
| Hazard Classification | Not classified as hazardous by one source. | [1] |
| First Aid: Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/ shower. | [1] |
| First Aid: Eye Contact | Rinse out with plenty of water. Remove contact lenses. | [1] |
| First Aid: Ingestion | Make victim drink water (two glasses at most). Consult a doctor if feeling unwell. | [1] |
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific policies and local regulations.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
2. Waste Segregation: Proper segregation is key to safe and compliant disposal.[6][7]
-
Solid this compound Waste: Collect surplus or expired solid this compound in a designated, sealed, and clearly labeled waste container.
-
Contaminated Labware: Dispose of items such as gloves, weighing paper, and pipette tips that are contaminated with this compound in a separate, sealed container for solid chemical waste.[8]
-
Liquid Waste: If this compound has been dissolved in a solvent, the entire solution should be treated as hazardous waste.
3. Containerization and Labeling:
-
Use only compatible, leak-proof containers for waste collection.[9]
-
Label all waste containers clearly and accurately. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name(s) of the contents (e.g., "this compound in Methanol").
-
The approximate concentrations and volumes.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
4. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Ensure that incompatible waste types are stored separately to prevent accidental mixing.[9]
-
Keep waste containers sealed except when adding waste.
5. Final Disposal:
-
Do not dispose of this compound or its solutions down the sink or in the regular trash.[7]
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][10] This is the most critical step to ensure compliance with all regulations.
Experimental Protocols
No specific experimental protocols for the chemical neutralization or deactivation of this compound at the laboratory scale are readily available in published literature or safety data sheets. Therefore, the recommended disposal method is collection and transfer to a certified waste management facility.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste materials.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible laboratory environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C14H17NO3 | CID 5281772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. smu.ca [smu.ca]
- 9. nswai.org [nswai.org]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Personal protective equipment for handling Fagaramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Fagaramide in a laboratory setting. It includes detailed operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure the safety of all personnel.
Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | EN 374 | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the compound. |
| Eyes/Face | Safety glasses with side shields or goggles; face shield if splashing is a risk. | OSHA 1910.133 / EN 166 | To protect against dust particles and splashes. |
| Body | Laboratory coat | --- | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A NIOSH/MSHA-approved respirator may be necessary if dust is generated and ventilation is inadequate. | --- | To prevent inhalation of dust particles. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, primarily sourced from PubChem and related compound SDS.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₃ | [1] |
| Molecular Weight | 247.29 g/mol | [1] |
| Melting Point | 113-115 °C | [2] |
| Appearance | White crystalline solid | [3] |
| CAS Number | 495-86-3 | [1][4] |
| Hazard Statements | Harmful if swallowed, Suspected of causing genetic defects (inferred from Benzamide SDS) |
Occupational Exposure Limits (OELs): There are currently no established OELs for this compound. In the absence of specific limits, it is prudent to handle this compound with a high degree of caution to minimize any potential exposure.
Experimental Protocols
General Handling and Storage:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep locked up and away from incompatible materials such as strong oxidizing agents.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation risk. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Step-by-Step Procedure for a Typical Experiment (e.g., Solution Preparation and Use in a Biological Assay):
-
Preparation of Work Area: Ensure the chemical fume hood is clean and operational. Gather all necessary equipment, including PPE, glassware, and solvents.
-
Weighing the Compound: Tare a clean, dry weighing boat on an analytical balance inside the fume hood. Carefully weigh the desired amount of this compound powder using a spatula.
-
Dissolving the Compound: this compound is often dissolved in organic solvents such as a mixture of methanol and dichloromethane for experimental use[5]. Add the weighed this compound to an appropriate glass container (e.g., a volumetric flask). Under the fume hood, add the desired solvent in small portions, swirling gently to dissolve the compound.
-
Use in Assays: Once dissolved, the this compound solution can be used in various experimental setups, such as cytotoxicity or antimicrobial assays. All subsequent handling of the solution should be done with appropriate PPE.
-
Decontamination: After the experiment, decontaminate all glassware and surfaces that came into contact with this compound.
Disposal Plan
All waste containing this compound, including unused compound, contaminated lab supplies (e.g., gloves, weighing boats), and solutions, must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any this compound solution down the drain.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Visual Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | C14H17NO3 | CID 5281772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.sdiarticle3.com [file.sdiarticle3.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Cytotoxicity of this compound derivative and canthin-6-one from Zanthoxylum (Rutaceae) species against multidrug resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
